Product packaging for 2-Furoylglycine(Cat. No.:CAS No. 5657-19-2)

2-Furoylglycine

Katalognummer: B1328790
CAS-Nummer: 5657-19-2
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: KSPQDMRTZZYQLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-(2-furoyl)glycine is a glycine derivative that is the carboxamide obtained by the formal condensation of the amino group of glycine with 2-furoic acid. It has a role as a human metabolite. It is a N-acylglycine and a member of furans. It is functionally related to a 2-furoic acid. It is a conjugate acid of a N-(2-furoyl)glycinate.
N-(2-Furoyl)glycine has been reported in Bos taurus with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO4 B1328790 2-Furoylglycine CAS No. 5657-19-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(furan-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQDMRTZZYQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205124
Record name Furoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Furoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

31.7 mg/mL
Record name 2-Furoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5657-19-2
Record name N-(2-Furoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5657-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-ylformamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Furoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 - 165 °C
Record name 2-Furoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Furoylglycine: An In-depth Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Furoylglycine is an N-acylglycine that has garnered significant interest in the scientific community, primarily as a biomarker for coffee consumption. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and analytical methodologies related to this fascinating molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific literature to present a detailed understanding of this compound.

Discovery and History

The initial identification of this compound in human urine dates back to a 1972 study by Pettersen and Jellum.[1] Their work, published in Clinica Chimica Acta, focused on identifying and determining the metabolic origin of urinary organic acids. Using techniques such as gas chromatography (GC) and mass spectrometry (MS), they successfully isolated and characterized this compound.[1] This seminal study laid the groundwork for future investigations into the compound's origins and physiological significance.

For decades, this compound remained a relatively obscure metabolite. However, with the rise of metabolomics and the search for specific dietary biomarkers, interest in the molecule was renewed. A pivotal 2015 study published in the Journal of Agricultural and Food Chemistry firmly established this compound as a sensitive and specific biomarker for coffee consumption.[2][3] This research demonstrated that urinary levels of this compound rise significantly after coffee intake, peak at approximately two hours, and return to baseline levels within 24 hours.[2]

Biosynthesis and Metabolism

This compound is not endogenously produced by humans. Its precursors are furan (B31954) derivatives, which are formed during the heating of foods, particularly through the Maillard reaction. Coffee beans, through the roasting process, are a rich source of these furan precursors.

The biosynthesis of this compound in the body is a detoxification process. Furan derivatives, such as 2-furoic acid, are conjugated with the amino acid glycine (B1666218). This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) . The overall reaction is as follows:

2-Furoyl-CoA + Glycine → this compound + CoA

The GLYAT enzyme plays a crucial role in the detoxification of various xenobiotic and endogenous acyl-CoA compounds.

Signaling Pathway Diagram

Biosynthesis of this compound

Quantitative Data

ConditionUrinary this compound LevelTime to Peak ConcentrationReturn to Baseline
No Coffee Consumption Baseline/UndetectableN/AN/A
After Coffee Consumption Significantly Elevated~2 hours~24 hours

Experimental Protocols

The detection and quantification of this compound in biological samples, primarily urine, rely on advanced analytical techniques. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol provides a general workflow for the analysis of organic acids in urine, which is applicable for the detection of this compound.

1. Sample Preparation:

  • Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine dilution, normalize the sample volume based on creatinine (B1669602) concentration.
  • Internal Standard: Add an appropriate internal standard to the normalized urine sample.
  • Extraction: Acidify the urine sample with HCl to a pH < 2. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.
  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas.

2. Derivatization:

  • To increase volatility and thermal stability for GC analysis, the dried residue must be derivatized. A common method is a two-step process:
  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to convert keto-groups to methoximes.
  • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers and esters.

3. GC-MS Analysis:

  • Injection: Inject a small volume of the derivatized sample into the GC-MS system.
  • Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different organic acids.
  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

¹H NMR Spectroscopy Protocol for Urine Metabolite Profiling

This protocol outlines a general procedure for the analysis of metabolites in urine using ¹H NMR, which can be used to identify and relatively quantify this compound.

1. Sample Preparation:

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any particulate matter.
  • Buffering: To a specific volume of urine supernatant, add a phosphate (B84403) buffer prepared in deuterium (B1214612) oxide (D₂O). The buffer is crucial to maintain a constant pH, as chemical shifts of many metabolites are pH-dependent. The D₂O also provides the lock signal for the NMR spectrometer.
  • Internal Standard: The buffer should contain an internal standard for chemical shift referencing and quantification, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).
  • Transfer: Transfer the final mixture to an NMR tube.

2. ¹H NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
  • Pulse Sequence: A one-dimensional ¹H NMR spectrum is typically acquired using a pulse sequence with water suppression, such as the NOESY-presat pulse sequence.
  • Acquisition Parameters: Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. These should be optimized for urine samples.

3. Data Processing and Analysis:

  • Processing: The raw NMR data (Free Induction Decay - FID) is processed by applying Fourier transformation, phase correction, and baseline correction.
  • Identification: Metabolites, including this compound, are identified by comparing the chemical shifts and coupling patterns of the peaks in the spectrum to databases and literature values.
  • Quantification: The concentration of metabolites can be determined relative to the internal standard by integrating the area of specific peaks.

Experimental Workflow Diagram

Experimental_Workflow cluster_GCMS GC-MS Analysis cluster_NMR ¹H NMR Analysis Urine Sample (GC-MS) Urine Sample (GC-MS) Normalization & Extraction Normalization & Extraction Urine Sample (GC-MS)->Normalization & Extraction Derivatization (TMS) Derivatization (TMS) Normalization & Extraction->Derivatization (TMS) GC Separation GC Separation Derivatization (TMS)->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis (GC-MS) Data Analysis (GC-MS) MS Detection->Data Analysis (GC-MS) Urine Sample (NMR) Urine Sample (NMR) Buffering & Centrifugation Buffering & Centrifugation Urine Sample (NMR)->Buffering & Centrifugation ¹H NMR Acquisition ¹H NMR Acquisition Buffering & Centrifugation->¹H NMR Acquisition Data Processing & Analysis Data Processing & Analysis ¹H NMR Acquisition->Data Processing & Analysis

Analytical Workflows for this compound

Conclusion

This compound, since its initial discovery in 1972, has evolved from a minor urinary metabolite to a well-established biomarker of coffee consumption. Its formation through the glycine conjugation of furan derivatives highlights a key detoxification pathway in human metabolism. The analytical methods of GC-MS and ¹H NMR spectroscopy are powerful tools for its detection and quantification in biological fluids. Further research may focus on elucidating its potential role in other dietary exposures and its broader implications for human health.

References

An In-Depth Technical Guide to 2-Furoylglycine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, metabolic pathways, and analytical methodologies related to 2-furoylglycine. This compound, an N-acyl amino acid, is a significant metabolite of furan (B31954) derivatives found in various foods and is increasingly recognized as a biomarker for coffee consumption. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering structured data, experimental insights, and visualizations to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound, also known as N-(2-furoyl)glycine, is a derivative of the amino acid glycine (B1666218).[1] Its core structure consists of a furan-2-carbonyl group attached to the nitrogen atom of glycine.

Identifiers and Molecular Characteristics
PropertyValueSource
IUPAC Name 2-[(furan-2-yl)formamido]acetic acid[2]
CAS Number 5657-19-2[2]
Molecular Formula C₇H₇NO₄[2]
Average Molecular Weight 169.13 g/mol [2]
Monoisotopic Molecular Weight 169.037507717 g/mol
SMILES OC(=O)CNC(=O)C1=CC=CO1
InChI Key KSPQDMRTZZYQLM-UHFFFAOYSA-N
Physical Properties
PropertyValueSource
Physical State Powder or crystals
Color White to off-white
Melting Point 163-165 °C
Water Solubility 31.7 mg/mL
pKa (Strongest Acidic) 3.34 (Predicted)

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of glycine with a derivative of 2-furoic acid. A common and well-established method for this transformation is the Schotten-Baumann reaction.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

Materials:

Procedure:

  • Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide or sodium bicarbonate at a cooled temperature (0-5 °C). The base is used to deprotonate the amino group of glycine, making it a more potent nucleophile.

  • Acylation: Slowly add 2-furoyl chloride to the stirred glycine solution. The reaction is exothermic, so maintaining a low temperature is crucial to prevent side reactions. The deprotonated amino group of glycine attacks the carbonyl carbon of 2-furoyl chloride, displacing the chloride ion.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is complete, the reaction mixture is typically washed with an organic solvent like dichloromethane to remove any unreacted 2-furoyl chloride.

  • Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group of this compound, causing it to precipitate out of the solution as a solid.

  • Purification: The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products glycine Glycine reaction Schotten-Baumann Reaction glycine->reaction Nucleophilic Attack furoyl_chloride 2-Furoyl Chloride furoyl_chloride->reaction base Aqueous Base (e.g., NaOH) base->reaction Deprotonation temp 0-5 °C furoylglycine This compound hcl HCl (byproduct) reaction->furoylglycine reaction->hcl

Synthesis of this compound via Schotten-Baumann reaction.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR chemical shifts have been reported for this compound in D₂O.

¹H NMR Chemical Shifts (500 MHz, D₂O):

AtomChemical Shift (ppm)
H167.165
H136.621
H187.673
H14, H17 (CH₂)3.915

¹³C NMR Chemical Shifts (D₂O):

AtomChemical Shift (ppm)
C6146.479
C7 (CH₂)42.977
C8 (Amide C=O)160.646
C9115.241
C10112.176
C11146.046
C12 (Carboxyl C=O)176.718
Infrared (IR) Spectroscopy
  • O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹

  • N-H stretch (amide): Around 3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹

  • C=O stretch (carboxylic acid and amide): Strong absorptions around 1700-1630 cm⁻¹

  • C=C stretch (furan ring): Around 1600-1475 cm⁻¹

  • C-N stretch: Around 1400-1200 cm⁻¹

Mass Spectrometry (MS)

The fragmentation of this compound in mass spectrometry would likely involve cleavage of the amide bond and fragmentation of the furan ring. Common fragmentation patterns for N-acyl amino acids involve the loss of water, CO, and cleavage at the amide bond.

Metabolic Pathway and Biological Significance

This compound is an endogenous metabolite found in human urine and feces. It is formed from the metabolic processing of furan derivatives, which are commonly found in heat-processed foods, particularly coffee.

Biosynthesis of this compound

The primary pathway for the formation of this compound involves two main steps:

  • Oxidation of Furan Derivatives: Furan-containing compounds, such as furfural (B47365) from dietary sources, are oxidized in the body to 2-furoic acid.

  • Glycine Conjugation: The resulting 2-furoic acid is then conjugated with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The enzyme activates 2-furoic acid by forming a thioester with Coenzyme A (2-furoyl-CoA), which then reacts with glycine to form this compound and release Coenzyme A.

G cluster_intake Dietary Intake cluster_metabolism Metabolism cluster_excretion Excretion furan_derivatives Furan Derivatives (e.g., from Coffee) oxidation Oxidation furan_derivatives->oxidation furoic_acid 2-Furoic Acid oxidation->furoic_acid conjugation Glycine Conjugation furoic_acid->conjugation furoylglycine This compound conjugation->furoylglycine urine Urine furoylglycine->urine enzyme Glycine N-acyltransferase (GLYAT) enzyme->conjugation

Metabolic pathway of this compound formation.

Biological Role and Significance

This compound is primarily considered a detoxification product, facilitating the excretion of potentially harmful furan compounds. Its presence in urine has been established as a reliable biomarker for the consumption of coffee and other foods that undergo the Maillard reaction during processing.

Reactivity

The chemical reactivity of this compound is determined by its functional groups: the furan ring, the amide linkage, and the carboxylic acid.

  • Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. It can also undergo reactions such as oxidation and ring-opening under certain conditions.

  • Amide Bond: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield 2-furoic acid and glycine.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and salt formation.

Analytical Methods

The detection and quantification of this compound in biological matrices are crucial for its study as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC and LC-MS Protocols

Sample Preparation:

  • Urine samples are typically diluted and centrifuged to remove particulate matter. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

Chromatographic Separation:

  • HPLC: Reversed-phase HPLC with a C18 column is commonly used. The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector.

  • LC-MS: This technique offers higher sensitivity and selectivity. The chromatographic conditions are similar to HPLC. The mass spectrometer is typically operated in negative ion mode for the detection of the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced quantification.

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_result Result sample Biological Sample (e.g., Urine) prep Dilution & Centrifugation sample->prep hplc HPLC Separation (C18 Column) prep->hplc ms Mass Spectrometry Detection (MS/MS) hplc->ms quantification Quantification of This compound ms->quantification

General workflow for the analysis of this compound.

Toxicology

The toxicological profile of this compound is not extensively studied. However, a Safety Data Sheet (SDS) indicates that it may cause skin and serious eye irritation. As a metabolite of furan compounds, its toxicological relevance is often considered in the context of the parent compounds. Furan itself is a known hepatotoxin and carcinogen in rodents, and its toxicity is mediated by a reactive metabolite. The formation of this compound represents a detoxification pathway that mitigates the potential toxicity of furan derivatives.

Conclusion

This compound is a significant metabolite with well-defined chemical and physical properties. Its role as a biomarker for dietary intake, particularly of coffee, is well-established. This guide provides a foundational understanding of its synthesis, spectral characteristics, metabolic fate, and analytical detection. Further research into its specific biological activities and a more comprehensive toxicological evaluation will enhance its utility in the fields of nutrition, metabolomics, and drug development.

References

2-Furoylglycine: A Comprehensive Technical Overview of its Biological Function and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoylglycine (2-FG) is an acylglycine that has garnered significant attention as a sensitive and specific biomarker for coffee consumption. Its presence in biological fluids is directly linked to the dietary intake of furan (B31954) derivatives, which are formed during the roasting of coffee beans. Beyond its role as a dietary biomarker, emerging research suggests potential, albeit less defined, roles for this compound in the context of gut microbiome activity and mitochondrial function. This technical guide provides an in-depth exploration of the biological functions and significance of this compound, summarizing key quantitative data, detailing experimental protocols for its detection, and illustrating its metabolic pathway.

Introduction

This compound is a metabolite formed through the conjugation of 2-furoic acid with glycine (B1666218).[1] While acylglycines are typically minor metabolites of fatty acids, the excretion of specific acylglycines can be indicative of certain inborn errors of metabolism.[2] However, the primary and most well-documented significance of this compound lies in its role as a biomarker of dietary exposure, specifically to coffee.[3][4][5] Its precursors are furan derivatives generated via the Maillard reaction during the roasting of coffee beans. This document aims to provide a comprehensive technical resource on the current understanding of this compound's biological role, from its metabolic origins to its clinical and research applications.

Metabolic Pathway and Biological Origin

The formation of this compound is a multi-step process that begins with the consumption of foods containing furan derivatives, most notably coffee.

  • Source of Precursors: The roasting of coffee beans leads to the formation of various furan derivatives, such as furfuryl alcohol and furfural, from pentoses and amino acids through the Maillard reaction.

  • Metabolic Conversion: Upon ingestion, these furan derivatives undergo metabolic conversion to 2-furoic acid.

  • Glycine Conjugation: Subsequently, 2-furoic acid is conjugated with the amino acid glycine to form this compound. This reaction is catalyzed by glycine N-acyltransferase.

  • Excretion: this compound is then excreted from the body, primarily through urine.

This metabolic process effectively reduces the diversity of ingested furan metabolites into a single, detectable biomarker.

Visualizing the Metabolic Pathway

Metabolic_Pathway_of_2_Furoylglycine Coffee Coffee Beans Roasting Roasting (Maillard Reaction) Coffee->Roasting Furans Furan Derivatives (e.g., Furfural) Roasting->Furans Ingestion Ingestion Furans->Ingestion Metabolism Metabolism Ingestion->Metabolism FuroicAcid 2-Furoic Acid Metabolism->FuroicAcid Conjugation Glycine Conjugation FuroicAcid->Conjugation Glycine Glycine Glycine->Conjugation FG This compound Conjugation->FG Excretion Urinary Excretion FG->Excretion

Caption: Metabolic pathway of this compound formation.

Biological Significance and Function

Biomarker of Coffee Consumption

The most established biological significance of this compound is its utility as a sensitive and specific biomarker for coffee intake. Numerous studies have demonstrated a direct correlation between coffee consumption and the urinary excretion of this compound.

  • Specificity: The biomarker is not excreted after the consumption of coffee substitutes like tea and chicory coffee, highlighting its specificity to coffee.

  • Kinetics: Maximal urinary excretion of this compound occurs approximately 2 hours after coffee consumption and returns to baseline levels within 24 hours. This makes it a promising acute biomarker.

ParameterValueReference
Time to Maximal Excretion2 hours post-consumption
Return to BaselineWithin 24 hours
SpecificityNot detected after tea or chicory coffee consumption
Potential Links to Gut Microbiome and Mitochondrial Function

While the evidence is less extensive, some studies have suggested a potential association between this compound and the gut microbiome, as well as mitochondrial fatty acid beta-oxidation.

  • Gut Microbiome: Alterations in the gut microbiome have been linked to changes in the levels of various metabolites, and some studies have noted this compound in this context. However, a direct functional role of this compound in modulating the gut microbiome, or vice versa, has not been definitively established.

  • Mitochondrial Function: As an acylglycine, its metabolism is linked to pathways within the mitochondria. Altered levels could potentially reflect changes in mitochondrial fatty acid oxidation, though this is largely speculative and requires further investigation.

Association with Disease

The presence of this compound has been investigated in the context of several diseases, primarily as a reflection of dietary habits (coffee consumption) that may be associated with disease risk or as a metabolite identified in broader metabolomic studies.

  • Parkinson's Disease: One study identified lower levels of this compound in the serum of PARK2 Parkinson's disease patients.

  • Age-related Macular Degeneration (AMD): this compound has been identified as a potential marker in AMD, possibly reflecting perturbed caffeine (B1668208) metabolism in these patients.

  • Chronic Kidney Disease (CKD): Glycine metabolism is known to be relevant in CKD pathogenesis. While direct studies on this compound and CKD are limited, the involvement of glycine conjugation in its formation suggests a potential, yet unexplored, link to renal function.

Experimental Protocols

The detection and quantification of this compound are primarily achieved through metabolomic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most common.

¹H NMR Metabolic Profiling

A key method for identifying this compound as a coffee biomarker has been ¹H NMR spectroscopy of urine samples.

Sample Preparation:

  • Urine samples are collected from subjects.

  • Aliquots of urine are mixed with a phosphate (B84403) buffer solution (e.g., pH 7.4) containing a chemical shift reference standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).

  • The mixture is centrifuged to remove any precipitate.

  • The supernatant is then transferred to an NMR tube for analysis.

Data Acquisition:

  • ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

  • A standard one-dimensional pulse sequence with water suppression is typically used.

Data Analysis:

  • Spectra are processed (e.g., Fourier transformation, phasing, baseline correction).

  • Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are employed to identify signals that differ between experimental groups (e.g., coffee drinkers vs. non-drinkers).

  • The signal corresponding to this compound is identified and can be relatively quantified by integrating its characteristic peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the targeted quantification of this compound.

Sample Preparation:

  • Urine or plasma samples are thawed and centrifuged.

  • An aliquot of the supernatant is diluted with a suitable solvent (e.g., water or a specific buffer).

  • An internal standard may be added for accurate quantification.

  • The sample is then injected into the LC-MS system.

LC Separation:

  • Chromatographic separation is typically performed on a C18 reversed-phase column.

  • A gradient elution with mobile phases such as water and acetonitrile, often with an additive like formic acid, is used to separate the metabolites.

MS Detection:

  • A mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Q-TOF, Orbitrap), is used for detection.

  • Detection can be performed in either positive or negative ionization mode, with specific precursor and product ion transitions monitored for quantification in targeted analyses.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_nmr ¹H NMR Analysis cluster_lcms LC-MS Analysis Sample Urine/Plasma Sample Prep Preparation (e.g., Buffering, Centrifugation) Sample->Prep NMR_Acq NMR Data Acquisition Prep->NMR_Acq LC_Sep LC Separation Prep->LC_Sep NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc MS_Det MS Detection & Quantification LC_Sep->MS_Det

Caption: General experimental workflow for this compound analysis.

Future Directions and Conclusion

This compound is firmly established as a reliable biomarker for coffee consumption, with well-defined excretion kinetics. Its application in nutritional epidemiology is clear, providing an objective measure of coffee intake that can aid in studies investigating the health effects of coffee.

The potential links between this compound, the gut microbiome, and mitochondrial metabolism are intriguing but require substantial further research to move from association to causation. Future studies should aim to:

  • Elucidate the specific mechanisms by which the gut microbiome might influence this compound levels, or if this compound itself has any biological activity within the gut.

  • Investigate the relationship between this compound excretion and mitochondrial function, particularly in the context of metabolic disorders.

  • Clarify its role, if any, in the pathophysiology of diseases where it has been identified as a differential metabolite, such as Parkinson's disease and AMD.

References

2-Furoylglycine: An In-Depth Technical Guide on its In Vivo Formation, Metabolism, and Role as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoylglycine is an N-acyl-alpha amino acid increasingly recognized in human metabolomics studies.[1][2] Its presence in biological fluids is predominantly as a metabolite of dietary-derived furan (B31954) compounds, which are formed during the thermal processing of food. Consequently, this compound has emerged as a reliable short-term biomarker for the consumption of heated foods, most notably coffee. While the pathway of its formation via detoxification of 2-furoic acid is understood, there is a significant gap in the scientific literature regarding a direct in vivo mechanism of action, physiological function, or specific pharmacological activity of this compound itself. This technical guide synthesizes the current knowledge on the origin, metabolic pathway, and pharmacokinetics of this compound, contextualizes its formation as a detoxification product, and outlines the experimental methodologies used for its study.

Origin and Formation of this compound

The precursors to this compound are furan and its derivatives, which are not naturally present in raw foods but are formed during thermal processes such as roasting, baking, and canning.[3][4][5]

  • Formation of Furan Precursors: Furan derivatives arise from the Maillard reaction and the thermal degradation of various food components, including amino acids, reducing sugars, ascorbic acid, and polyunsaturated fatty acids. Coffee beans are a particularly significant source due to the high temperatures used in the roasting process.

  • Toxicology of Furan: Furan is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). This classification underscores the importance of understanding the metabolic fate of dietary furans. The formation of this compound is a direct consequence of exposure to these potentially toxic compounds.

The metabolic journey from dietary furans to the excretion of this compound is a key detoxification process.

G cluster_ingestion Dietary Intake cluster_metabolism In Vivo Metabolism cluster_excretion Excretion Heated Foods (e.g., Coffee) Heated Foods (e.g., Coffee) Furan Derivatives Furan Derivatives Heated Foods (e.g., Coffee)->Furan Derivatives Ingestion 2-Furoic Acid 2-Furoic Acid Furan Derivatives->2-Furoic Acid Oxidation 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic Acid->2-Furoyl-CoA Acyl-CoA Synthetase This compound This compound 2-Furoyl-CoA->this compound Conjugation with Glycine Urinary Excretion Urinary Excretion This compound->Urinary Excretion Glycine N-acyltransferase (GLYAT) Glycine N-acyltransferase (GLYAT) Glycine N-acyltransferase (GLYAT)->2-Furoyl-CoA

Figure 1: Conceptual pathway from dietary precursors to this compound excretion.

Metabolism and Pharmacokinetics

The biotransformation of furan-derived compounds into this compound is a mitochondrial process catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).

  • Enzymatic Conjugation: GLYAT is primarily located in the liver and kidney mitochondria. It facilitates the conjugation of various xenobiotic and endogenous acyl-CoA molecules with glycine. This reaction serves to detoxify the acyl group and renders it more water-soluble for efficient excretion. The formation of this compound from 2-furoyl-CoA is a classic example of this detoxification pathway.

  • Role in Mitochondrial Health: The GLYAT-mediated conjugation is vital for maintaining mitochondrial homeostasis by regenerating free Coenzyme A (CoASH) from potentially toxic acyl-CoA esters. This process is important for sustained mitochondrial energy metabolism.

Pharmacokinetic Profile

Human studies, primarily in the context of coffee consumption, have elucidated the basic pharmacokinetic profile of this compound. It is characterized as an acute biomarker, appearing and clearing from the body rapidly.

ParameterObservationSource
Biofluids Detected Urine, Blood, Feces
Time to Peak Excretion Maximal urinary excretion occurs ~2 hours post-consumption.
Elimination Half-Life Urinary levels return to baseline within 24 hours.
Specificity Not excreted after consumption of coffee substitutes (e.g., tea, chicory).

Potential Biological Significance

While no direct biological activity has been ascribed to this compound itself, the broader chemical class of furoyl-conjugated amino acids has been explored for therapeutic potential.

  • Furoyl-Conjugated Amino Acids: This class of molecules is being investigated for various pharmacological activities, including anticancer and antimicrobial effects. The conjugation of a bioactive moiety (like a furan ring) with an amino acid can potentially enhance pharmacokinetic properties by utilizing endogenous transport systems. It must be emphasized that these are general properties of a chemical class, and specific research on this compound's intrinsic activity is currently lacking.

Experimental Protocols and Methodologies

The identification and quantification of this compound as a biomarker were achieved through metabolomic analysis of human biofluids.

Key Experimental Technique: NMR Spectroscopy
  • Protocol: Untargeted ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method used for analyzing the metabolic profile of urine samples from nutritional intervention studies.

  • Sample Preparation: Urine samples are typically centrifuged to remove particulate matter. An aliquot is then mixed with a phosphate (B84403) buffer solution containing a chemical shift standard (e.g., TSP-d₄) and D₂O for field-frequency locking.

  • Data Acquisition: One-dimensional ¹H NMR spectra are acquired, often using a pulse sequence with presaturation for water suppression.

  • Data Analysis: The resulting spectra are processed (phasing, baseline correction, and calibration). Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify spectral features that differ significantly between study groups (e.g., pre- and post-coffee consumption). The structure of the differentiating metabolite is then confirmed using 2D NMR techniques and comparison to spectral databases.

G cluster_study Nutritional Intervention Study cluster_analysis Metabolomic Analysis Sample Collection (Urine) Sample Collection (Urine) Sample Preparation Sample Preparation Sample Collection (Urine)->Sample Preparation 1H NMR Spectroscopy 1H NMR Spectroscopy Sample Preparation->1H NMR Spectroscopy Spectral Processing Spectral Processing 1H NMR Spectroscopy->Spectral Processing Multivariate Analysis (e.g., OPLS-DA) Multivariate Analysis (e.g., OPLS-DA) Spectral Processing->Multivariate Analysis (e.g., OPLS-DA) Biomarker Identification Biomarker Identification Multivariate Analysis (e.g., OPLS-DA)->Biomarker Identification

Figure 2: Workflow for metabolomics-based biomarker discovery.

Conclusion and Future Directions

This compound is a well-characterized metabolite whose presence in vivo is a direct result of the detoxification of dietary-derived furan compounds. Its rapid absorption and excretion kinetics make it an excellent acute biomarker for the intake of thermally processed foods, particularly coffee.

The core of current knowledge centers on its formation, metabolism, and utility as a biomarker. A significant knowledge gap exists regarding any intrinsic biological or pharmacological activity of this compound. Future research should be directed at exploring whether this molecule is merely a benign detoxification product or if it possesses its own subtle physiological or toxicological effects. Such studies would provide a more complete understanding of the consequences of dietary furan exposure.

References

A Comprehensive Review of 2-Furoylglycine: From Coffee Biomarker to Potential Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a metabolite that has garnered significant attention in the fields of metabolomics and nutritional science, primarily as a specific biomarker for coffee consumption.[1][2] This technical guide provides a comprehensive review of the current scientific literature on this compound, detailing its metabolic origins, analytical quantification, and potential biological significance. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Synthesis and Metabolism of this compound

This compound is not a compound that is endogenously synthesized in humans without external precursors. Its formation is a direct result of the metabolism of furan (B31954) derivatives, which are abundant in various cooked and processed foods, most notably in coffee.[2][3]

The metabolic pathway begins with the ingestion of furan compounds, such as furfural, which are formed during the Maillard reaction and caramelization processes that occur during the roasting of coffee beans.[4] These furan derivatives are absorbed and subsequently oxidized in the body to form 2-furoic acid. The final step in the formation of this compound is the conjugation of 2-furoic acid with the amino acid glycine (B1666218). This reaction is catalyzed by the enzyme glycine N-acyltransferase, a key enzyme in the detoxification of xenobiotic carboxylic acids.

The glycine conjugation step is a crucial phase II detoxification reaction that renders the xenobiotic compound more water-soluble, facilitating its excretion from the body, primarily through urine.

cluster_ingestion Dietary Intake cluster_metabolism Metabolism cluster_excretion Excretion Furan Derivatives (e.g., Furfural in Coffee) Furan Derivatives (e.g., Furfural in Coffee) 2-Furoic Acid 2-Furoic Acid Furan Derivatives (e.g., Furfural in Coffee)->2-Furoic Acid Oxidation Glycine N-acyltransferase Glycine N-acyltransferase 2-Furoic Acid->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound Urinary Excretion Urinary Excretion This compound->Urinary Excretion Glycine N-acyltransferase->this compound Conjugation

Metabolic pathway of this compound formation.

Quantitative Data on this compound

The concentration of this compound in biological fluids, particularly urine, is directly correlated with the consumption of coffee. Several studies have quantified its excretion, establishing it as a reliable short-term biomarker.

MatrixSubjectConditionConcentration/Excretion RateReference
UrineHumanPost-coffee consumption (peak)Maximal excretion at 2 hours
UrineHumanPost-coffee consumption (baseline)Return to baseline after 24 hours
UrineHumanConsumption of coffee substitutes (tea, chicory)Not detected
UrineHumanHabitual coffee drinkers vs. non-drinkersSignificantly higher in coffee drinkers

Experimental Protocols

Quantification of this compound in Urine using ¹H NMR Spectroscopy

This protocol is based on the methodology described in the study by Heinzmann et al. (2015).

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • To 540 µL of the urine supernatant, add 60 µL of a phosphate (B84403) buffer solution (1.5 M K₂HPO₄, pH 7.4) containing 0.1% sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) as an internal standard.

  • Vortex the mixture thoroughly.

  • Transfer the prepared sample into a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a 600 MHz spectrometer equipped with a cryoprobe.

  • Use a standard one-dimensional NOESY-presaturation pulse sequence (NOESYPR1D) to suppress the water signal.

  • Acquire spectra at a constant temperature of 300 K.

  • For each sample, collect 128 free induction decays (FIDs) into 64k data points with a spectral width of 20 ppm.

Data Processing and Quantification:

  • Apply a Fourier transform to the FIDs with an exponential line broadening of 0.3 Hz.

  • Phase and baseline correct the spectra manually.

  • Reference the chemical shifts to the TSP signal at δ 0.0.

  • Identify the signals of this compound based on its characteristic chemical shifts.

  • Quantify the relative concentration of this compound by integrating the area of a specific, well-resolved proton signal and normalizing it to the integral of the creatinine (B1669602) methyl signal (δ 3.05).

Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Buffer Addition (with TSP) Buffer Addition (with TSP) Supernatant->Buffer Addition (with TSP) NMR Tube NMR Tube Buffer Addition (with TSP)->NMR Tube NMR Spectrometer NMR Spectrometer NMR Tube->NMR Spectrometer Data Acquisition (NOESYPR1D) Data Acquisition (NOESYPR1D) NMR Spectrometer->Data Acquisition (NOESYPR1D) Data Processing Data Processing Data Acquisition (NOESYPR1D)->Data Processing Quantification Quantification Data Processing->Quantification

References

2-Furoylglycine: A Glycine Conjugate as a Biomarker for Coffee Consumption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a glycine (B1666218) conjugate of 2-furoic acid, a compound derived from the dietary intake of furan (B31954) derivatives.[1][2] It has emerged as a significant biomarker, particularly for assessing coffee consumption.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its metabolic origins, analytical methodologies for its detection, and quantitative data from various studies. The information is tailored for researchers, scientists, and drug development professionals interested in dietary biomarkers and metabolomics.

Core Concepts

This compound is formed in the body through the conjugation of 2-furoic acid with the amino acid glycine. This metabolic process is catalyzed by the enzyme glycine N-acyltransferase. The primary dietary precursors to 2-furoic acid are furan derivatives, which are commonly found in heat-processed foods, with coffee being a major source. The presence and concentration of this compound in biological fluids, primarily urine, can therefore serve as a reliable indicator of recent coffee intake.

Metabolic Pathway and Excretion Kinetics

The formation of this compound begins with the ingestion of furan derivatives present in roasted coffee beans. These compounds are metabolized in the body to 2-furoic acid, which is then conjugated with glycine to form this compound.

metabolic_pathway Furan Derivatives (from Coffee) Furan Derivatives (from Coffee) Metabolism Metabolism Furan Derivatives (from Coffee)->Metabolism 2-Furoic Acid 2-Furoic Acid Metabolism->2-Furoic Acid Glycine N-acyltransferase Glycine N-acyltransferase 2-Furoic Acid->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound Glycine N-acyltransferase->this compound Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Metabolic pathway of this compound formation.

Studies on the excretion kinetics of this compound have shown that its concentration in urine peaks approximately 2 hours after coffee consumption. The levels typically return to baseline within 24 hours, making it a sensitive biomarker for recent coffee intake.

Quantitative Data

The concentration of this compound in urine has been quantified in several studies, demonstrating a clear correlation with coffee consumption. The following table summarizes key quantitative findings.

Study TypeSample TypeAnalytical MethodKey FindingsReference
Intervention StudyUrine1H NMR SpectroscopyMaximal urinary excretion of this compound occurred 2 hours post-coffee consumption (p = 0.0002) and returned to baseline after 24 hours (p = 0.74). Not detected after consumption of tea or chicory coffee.
Untargeted MetabolomicsUrineUHPLC-ESI-QTOF-MSThis compound was one of 16 validated candidate biomarkers for coffee intake.

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its application as a biomarker. The following sections detail the methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation for Urine Analysis

Proper sample preparation is the first critical step for obtaining reliable metabolomic data.

  • Collection: Collect mid-stream urine samples. For studies investigating excretion kinetics, timed urine collections are necessary.

  • Storage: Immediately after collection, store urine samples at -80°C until analysis to minimize degradation of metabolites.

  • Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C) to remove particulate matter.

  • Buffering (for NMR): Mix a specific volume of urine supernatant with a phosphate (B84403) buffer (e.g., 1.5 M potassium phosphate buffer, pH 7.4) in D2O containing a chemical shift reference standard (e.g., TSP or DSS).

  • Dilution (for LC-MS): Dilute the urine supernatant with a suitable solvent (e.g., water or a specific mobile phase) before injection into the LC-MS system.

1H NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the untargeted and targeted analysis of metabolites in biofluids.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Pulse Sequence: A one-dimensional 1H NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence with water suppression is commonly used for urine analysis.

  • Acquisition Parameters:

    • Temperature: 300 K

    • Spectral Width: Typically 12-20 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 4-5 seconds

    • Number of Scans: 32-128, depending on the desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the internal standard (e.g., TSP at 0.0 ppm).

    • Quantify this compound by integrating the area of a specific, well-resolved resonance (e.g., the doublet of doublets at δ 6.65 ppm).

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity for the targeted quantification of metabolites.

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phases: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored. For example, for N-(2-Furoyl)leucine, a similar compound, MRM transitions were optimized by infusing standard solutions.

  • Quantification: A calibration curve is constructed using a series of standard solutions of this compound of known concentrations. The concentration in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in urine.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Analysis Urine Collection Urine Collection Storage (-80°C) Storage (-80°C) Urine Collection->Storage (-80°C) Thawing & Centrifugation Thawing & Centrifugation Storage (-80°C)->Thawing & Centrifugation Buffering / Dilution Buffering / Dilution Thawing & Centrifugation->Buffering / Dilution NMR Spectroscopy NMR Spectroscopy Buffering / Dilution->NMR Spectroscopy LC-MS/MS LC-MS/MS Buffering / Dilution->LC-MS/MS Spectral Processing Spectral Processing NMR Spectroscopy->Spectral Processing LC-MS/MS->Spectral Processing Quantification Quantification Spectral Processing->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Analytical workflow for this compound analysis.

Conclusion

This compound serves as a robust and sensitive biomarker for recent coffee consumption. Its analysis, through well-established techniques like NMR and LC-MS/MS, provides valuable insights for nutritional and clinical research. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists and researchers to incorporate the analysis of this compound into their studies. As metabolomics continues to advance, the role of specific dietary biomarkers like this compound will become increasingly important in understanding the complex interplay between diet, metabolism, and health.

References

Dietary Precursors of 2-Furoylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dietary precursors of 2-furoylglycine, a significant biomarker associated with the consumption of thermally processed foods. This document details the formation of these precursors, their dietary sources, metabolic pathways, and the analytical methodologies for their quantification.

Introduction to this compound and its Precursors

This compound is a metabolite found in urine and is increasingly recognized as a biomarker for the intake of specific foods, most notably coffee.[1][2][3] Its presence in biological fluids is directly linked to the consumption of dietary precursors, primarily furan (B31954) derivatives, which are formed during the thermal processing of food.[4][5] The formation of these furanic compounds is a complex process, predominantly occurring through the Maillard reaction. This non-enzymatic browning reaction involves a chemical reaction between amino acids and reducing sugars at elevated temperatures, leading to the generation of a diverse array of flavor, aroma, and color compounds, including furans.

The primary dietary precursor that leads to the formation of this compound is 2-furoic acid. This compound, along with other furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), is ingested from various food sources. Once absorbed, these furan derivatives undergo metabolic transformation, culminating in the conjugation of 2-furoic acid with the amino acid glycine (B1666218) to form this compound, which is then excreted in the urine.

Quantitative Data on Dietary Precursors

The concentration of this compound precursors, particularly furan and its derivatives, varies significantly across different food products, influenced by factors such as processing temperature, duration, and the specific composition of the raw materials. Coffee is a particularly rich source of these compounds due to the roasting process. Other significant sources include baked goods, fruit juices, and honey.

Below are tables summarizing the quantitative data for key precursors of this compound in various food items.

Table 1: Concentration of Furan in Various Food Products

Food ProductConcentration Range (ng/g)Mean Concentration (ng/g)Reference(s)
Brewed Coffee42 - 3,660-
Roasted Coffee Beans42 - 3,660-
Instant Coffee49 - 2,155-
Mixed Coffee10 - 201-
Canned Coffee15 - 209-
Infant Formula0.2 - 3.2-
Baked Beans22 - 24-
Meat Products13 - 17-
Soups23 - 24-
Soy Sauce-27
Vegetable Juice2.9 - 9.6-

Table 2: Concentration of Furfural and 2-Furoic Acid in Various Food Products

Food ProductFurfural Concentration2-Furoic Acid ConcentrationReference(s)
Sapa Syrup--
Marsala Wine3.7 ± 1.7 mg/L27 ± 18 mg/L
Bakery Products7.0 ± 4.5 mg/kg48 ± 46 mg/kg
Fruit Juice Concentrates (with added Vitamin C)3.7 - 9.4 mg/L3.4 - 33.4 mg/L
Honey-0.03 - 3 mg/kg
CoffeeUp to 205 mg/kg (2-furoic acid)-

Table 3: Concentration of 5-Hydroxymethylfurfural (5-HMF) in Various Food Products

Food ProductConcentration RangeMean ConcentrationReference(s)
Sapa Syrup-2.3 ± 0.8 g/kg
Marsala Wine-175 ± 150 mg/L
Bakery Products-167 ± 133 mg/kg
Coffee Beans7.3 - 897.0 mg/kg-
Coffee Powder9.1 - 651.0 mg/kg-
Instant Coffee Powder23.7 - 5062 mg/kg-
Drink PowderND - 3675.0 mg/kg-
Honey0.048 - 2.933 mg/kg-

ND: Not Detected

Experimental Protocols

Accurate identification and quantification of this compound and its precursors are crucial for research in this field. The following sections detail the methodologies for key analytical techniques.

Quantification of Furan and its Derivatives in Food by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)

This method is widely used for the analysis of volatile compounds like furan in complex food matrices.

Sample Preparation:

  • For solid samples, weigh 1 g of the homogenized sample into a headspace vial.

  • For liquid and paste samples, use 5 g of the sample.

  • Samples should be prepared under cold conditions to minimize the loss of volatile furan.

  • Add a deuterated internal standard (e.g., d4-furan) for accurate quantification.

HS-SPME Parameters:

  • Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for its high sensitivity.

  • Equilibration Temperature: 50°C

  • Equilibration Time: 20 minutes

  • Extraction Time: 20 minutes

GC-MS Parameters:

  • Column: A porous layer open tubular (PLOT) column is suitable for chromatographic separation.

  • Injector Temperature: 250°C

  • Oven Program: Start at 35°C (hold for 5 min), ramp to 150°C at 10°C/min, then to 240°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Quality Control:

  • Analyze procedural blanks and spiked samples to ensure accuracy and precision.

  • The use of a deuterated internal standard is critical to correct for matrix effects and variations in extraction efficiency.

Quantification of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of non-volatile metabolites like this compound in biological fluids.

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Transfer the supernatant to a new tube.

  • For a "dilute-and-shoot" approach, dilute the urine sample (e.g., 1:10) with the initial mobile phase.

  • Add an appropriate internal standard (e.g., isotopically labeled this compound).

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized for maximum sensitivity.

Quality Control:

  • Construct a calibration curve using a series of standard solutions of this compound.

  • Include quality control samples at low, medium, and high concentrations within each analytical batch to monitor accuracy and precision.

Metabolic Profiling of Urine by 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR provides a non-targeted approach to analyze a wide range of metabolites in urine, including this compound, and is particularly useful for biomarker discovery.

Sample Preparation:

  • Thaw urine samples at room temperature and centrifuge to remove any sediment.

  • Mix a specific volume of urine (e.g., 630 µL) with a phosphate (B84403) buffer (e.g., 70 µL of 1 M phosphate buffer, pH 7.4) containing a chemical shift and concentration reference standard (e.g., TSP or DSS) and D2O for the field-frequency lock.

  • The buffer is crucial to minimize pH-induced chemical shift variations. A final buffer concentration of at least 0.3 M is recommended for normal urine, and up to 1 M for concentrated urine.

  • Transfer the mixture to an NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.

  • Pulse Sequence: A 1D NOESY presaturation pulse sequence is commonly used to suppress the intense water signal.

  • Acquisition Parameters: Key parameters such as the number of scans, relaxation delay, and acquisition time should be optimized for quantitative analysis.

Data Processing and Analysis:

  • Perform Fourier transformation, phase correction, and baseline correction of the raw NMR data.

  • Identify and quantify metabolites by comparing the spectra to reference databases (e.g., HMDB, BMRB) or by using specialized software (e.g., Chenomx).

  • Normalize the data, typically to the creatinine (B1669602) concentration, to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The formation of this compound from dietary precursors involves both chemical reactions during food processing and enzymatic transformations within the body.

Maillard Reaction Pathway to Furan Formation

The Maillard reaction is a complex network of reactions. A simplified pathway leading to the formation of furan derivatives is depicted below.

Maillard_Reaction Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori/Heyns Product Schiff_Base->Amadori_Product Rearrangement Dehydration_Fragmentation Dehydration & Fragmentation Amadori_Product->Dehydration_Fragmentation Furan_Derivatives Furan Derivatives (e.g., Furfural, 5-HMF) Dehydration_Fragmentation->Furan_Derivatives Cyclization

Simplified Maillard reaction pathway to furan derivatives.
Metabolic Pathway of 2-Furoic Acid to this compound

Once ingested, furan derivatives are metabolized to 2-furoic acid, which is then conjugated with glycine.

Metabolic_Pathway Dietary_Furans Dietary Furan Derivatives Furoic_Acid 2-Furoic Acid Dietary_Furans->Furoic_Acid Metabolism (Oxidation) Furoyl_CoA 2-Furoyl-CoA Furoic_Acid->Furoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Furoylglycine This compound Furoyl_CoA->Furoylglycine Glycine N-Acyltransferase (Glycine) Urine_Excretion Urinary Excretion Furoylglycine->Urine_Excretion Experimental_Workflow Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (e.g., Dilution, Centrifugation) Sample_Collection->Sample_Preparation Internal_Standard Addition of Internal Standard Sample_Preparation->Internal_Standard LC_MS_Analysis LC-MS/MS or 1H-NMR Analysis Internal_Standard->LC_MS_Analysis Data_Processing Data Processing (Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Quantification Biomarker Quantification and Interpretation Statistical_Analysis->Biomarker_Quantification

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Furoylglycine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is an N-acylglycine that has garnered significant interest as a biomarker. It is primarily formed in the body after the consumption of foods and beverages containing furan (B31954) derivatives, which are typically generated during heat processing, such as in coffee.[1][2] The quantification of this compound in urine is crucial for nutritional metabolomics, exposure assessment, and potentially in clinical research to understand certain metabolic pathways.[2] This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Origin and Significance

This compound is an exogenous metabolite, meaning its precursors originate from external sources. Furan derivatives, found in coffee and other heat-processed foods, are absorbed and subsequently conjugated with glycine (B1666218) in the body.[2] This biotransformation is catalyzed by the enzyme glycine N-acyltransferase.[2] The resulting this compound is then excreted in the urine. Its presence and concentration in urine can, therefore, serve as a reliable short-term biomarker for the intake of furan-containing products.

cluster_0 Dietary Intake cluster_1 Human Metabolism cluster_2 Excretion Furan_Derivatives Furan Derivatives (from Coffee, Heated Foods) Glycine_Conjugation Glycine Conjugation (Glycine N-acyltransferase) Furan_Derivatives->Glycine_Conjugation Absorption 2_Furoylglycine This compound Glycine_Conjugation->2_Furoylglycine Biotransformation Urine Urine 2_Furoylglycine->Urine Excretion

Metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the reported concentration ranges of this compound in human urine. It is important to note that these values can vary significantly based on dietary habits, particularly coffee consumption.

ParameterValueReference
Normal Concentration Range0.1544–2.1831 umol/mmol creatinine
Normal Concentration Range0.0810–3.2785 umol/mmol creatinine

Experimental Protocols

This section details the recommended procedures for sample handling, preparation, and LC-MS/MS analysis.

Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the analyte.

  • Collection: Collect mid-stream urine samples in sterile containers. First-morning voids are often more concentrated, but random samples can also be used, depending on the study design.

  • Storage: Process and freeze samples as soon as possible after collection. Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris. Transfer the supernatant to a clean tube and store at -80°C until analysis. Avoid multiple freeze-thaw cycles.

Sample Preparation: Dilute-and-Shoot

For urine samples, a simple "dilute-and-shoot" method is often sufficient and provides good recovery and reproducibility.

  • Thaw frozen urine samples on ice.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an internal standard solution (e.g., stable isotope-labeled this compound in 50:50 acetonitrile:water). This represents a 1:10 dilution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Start Urine Sample Dilution Dilute 1:10 with Internal Standard Solution Start->Dilution Vortex Vortex 30s Dilution->Vortex Centrifuge Centrifuge 10,000 x g, 5 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer End LC-MS/MS Analysis Transfer->End

Experimental workflow for sample preparation.
LC-MS/MS Method

The following are recommended starting parameters for the development of a quantitative LC-MS/MS method for this compound. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7.1-10 min: 2% B

Tandem Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 168.04
Product Ion 1 (Quantifier) 124.03
Product Ion 2 (Qualifier) 96.02
Internal Standard Stable isotope-labeled this compound (e.g., m/z 173.05 -> 129.04)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Method Validation Parameters

For reliable quantitative results, the analytical method should be validated according to established guidelines. The following parameters should be assessed:

ParameterDescription
Linearity A calibration curve should be prepared with at least five standards to demonstrate the linear range of the assay. A correlation coefficient (r²) of >0.99 is desirable.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). A coefficient of variation (%CV) of <15% is typically acceptable.
Accuracy Determined by spiking known concentrations of the analyte into the matrix and calculating the percent recovery. Recoveries between 85-115% are generally considered acceptable.
Matrix Effect The effect of co-eluting substances from the urine matrix on the ionization of the analyte. This can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample.
Stability The stability of this compound in urine should be evaluated under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput analysis. This method can be a valuable tool for researchers and scientists in the fields of nutritional science, metabolomics, and drug development for monitoring dietary exposure and investigating metabolic pathways involving furan derivatives.

References

2-Furoylglycine: A Robust Biomarker for Coffee Consumption

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a metabolite derived from the consumption of coffee and is considered a specific and sensitive biomarker for assessing coffee intake.[1][2][3] This compound is formed from furan (B31954) derivatives, which are generated during the roasting of coffee beans through the Maillard reaction.[2] Upon ingestion, these furan compounds are metabolized in the body and ultimately excreted in the urine as this compound.[2] The detection and quantification of this compound in urine can provide a reliable indication of recent coffee consumption, making it a valuable tool in nutritional studies, clinical trials, and drug development where monitoring dietary habits is crucial.

The analysis of this compound offers a more objective measure of coffee intake compared to self-reported dietary questionnaires, which can be prone to recall bias. The kinetics of this compound excretion have been characterized by a peak urinary concentration approximately 2 hours after coffee consumption, with levels returning to baseline within 24 hours. This application note provides detailed protocols for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a summary of its metabolic pathway and excretion dynamics.

Data Presentation

Urinary Excretion Kinetics of this compound

While specific concentrations can vary between individuals based on metabolism and the amount of coffee consumed, the general kinetic profile of this compound excretion is consistent. The following table summarizes the expected trend in urinary this compound levels after the consumption of a single serving of coffee.

Time Post-ConsumptionExpected this compound ConcentrationKey Observations
0 hours (Baseline)Undetectable or very lowRepresents the state before coffee intake.
2 hoursPeak ConcentrationMaximal excretion of this compound is typically observed.
4-8 hoursDecreasing ConcentrationLevels begin to decline as the metabolite is cleared from the body.
24 hoursReturn to BaselineThis compound is generally cleared and returns to pre-consumption levels.

Metabolic Pathway of this compound Formation

The formation of this compound begins with the ingestion of furan derivatives, such as furfural, which are present in roasted coffee. In the body, these compounds undergo a two-step metabolic process. First, the furan derivative is oxidized to 2-furoic acid. Subsequently, 2-furoic acid is conjugated with the amino acid glycine (B1666218) to form this compound, which is then excreted in the urine.

cluster_coffee Coffee Consumption cluster_body Human Metabolism cluster_excretion Excretion Furan_Derivatives Furan Derivatives (e.g., Furfural) Oxidation Oxidation Furan_Derivatives->Oxidation Ingestion Furoic_Acid 2-Furoic Acid Oxidation->Furoic_Acid Glycine_Conjugation Glycine Conjugation Furoic_Acid->Glycine_Conjugation 2_Furoylglycine This compound Glycine_Conjugation->2_Furoylglycine Urine Urine 2_Furoylglycine->Urine Excretion

Metabolic pathway of this compound formation.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.

  • Materials:

    • Human urine samples

    • Milli-Q water or equivalent high-purity water

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, dilute the supernatant 1:10 with a solution of 5% acetonitrile in water containing 0.1% formic acid. For example, add 20 µL of urine supernatant to 180 µL of the dilution solution.

    • Vortex the diluted sample for 10 seconds.

    • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of polar metabolites.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient:

      Time (min) % B
      0.0 2
      1.0 2
      5.0 95
      6.0 95
      6.1 2

      | 8.0 | 2 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
    This compound 170.05 95.01 0.05 20 15

    | this compound | 170.05 | 75.02 | 0.05 | 20 | 25 |

3. Data Analysis and Quantification

  • Quantification is performed by integrating the peak areas of the MRM transitions for this compound.

  • A calibration curve should be prepared using a certified standard of this compound in a surrogate matrix (e.g., synthetic urine or water) to determine the concentration of the analyte in the unknown samples.

  • The use of a stable isotope-labeled internal standard (e.g., this compound-d2) is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound in urine.

Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Dilution & Centrifugation) Sample_Collection->Sample_Preparation LC_MS_Analysis UPLC-MS/MS Analysis (MRM Mode) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration & Quantification) LC_MS_Analysis->Data_Processing Results Results (this compound Concentration) Data_Processing->Results

Experimental workflow for this compound analysis.

Conclusion

References

Application Note and Experimental Protocols for the Extraction of 2-Furoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Furoylglycine is an acylglycine that serves as a biomarker for the consumption of various foods, particularly those that have undergone heat treatment, such as coffee.[1][2] It is formed from the metabolism of furan (B31954) derivatives present in the diet.[1] Accurate quantification of this compound in biological matrices is crucial for nutritional and clinical studies. This document provides detailed protocols for the extraction of this compound from biological samples, primarily urine and plasma, using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques.[3]

Data Presentation

The choice of extraction method can significantly impact recovery and reproducibility. Below is a summary of comparative data for LLE and SPE based on studies of similar organic acids from biological matrices.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Mean Recovery 84.1%77.4%
Reproducibility (CV%) <10%<10%
Number of Metabolites Isolated 161.8 ± 18.6140.1 ± 20.4
Advantages High recovery, automation potential, cleaner extractsCost-effective, simple for a small number of samples
Disadvantages Higher cost per sampleMore labor-intensive, potential for emulsions

Experimental Protocols

Two primary methods for the extraction of this compound from biological matrices are presented below: Liquid-Liquid Extraction and Solid-Phase Extraction.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for the extraction of organic acids from urine.

Materials:

Procedure:

  • Pipette a volume of the biological sample equivalent to 1 mg of creatinine (B1669602) (for urine) into a 15 mL glass test tube.

  • Add 40 µL of the internal standard to the sample.

  • Add 6 mL of ethyl acetate to the tube.

  • Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.

  • Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH.

  • Incubate the mixture for 30 minutes at 60°C.

  • After cooling, acidify the mixture with 6 mol/L HCl.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 8-10) two more times with fresh ethyl acetate, pooling all organic fractions.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of organic acids from urine using an anion exchange SPE cartridge.

Materials:

  • Biological sample (e.g., urine, plasma)

  • Anion exchange SPE columns (e.g., Oasis MAX)

  • Methanol

  • Deionized water

  • 1 mol/L Acetic acid

  • Internal standard

  • 0.01 mol/L Barium hydroxide (Ba(OH)₂)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Column Conditioning:

    • Wash the SPE column with 2 mL of methanol.

    • Wash the column with 2 mL of deionized water.

    • Equilibrate the column with 2 mL of 1 mol/L acetic acid.

    • Wash with deionized water until the eluent is at a neutral pH.

  • Sample Preparation:

    • To a volume of urine containing 1 mg of creatinine, add an equal volume of 0.01 mol/L Ba(OH)₂ and the internal standard.

    • Vortex and centrifuge the sample.

    • Take the supernatant, dilute it with three volumes of deionized water, and adjust the pH to 8-8.5.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE column at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the column with 2 mL of deionized water to remove unretained interferences.

    • Wash the column with 2 mL of methanol to remove moderately polar interferences.

  • Elution:

    • Elute the retained this compound and other organic acids with 2 mL of a solution of 2% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for subsequent analysis.

Visualizations

Metabolic Pathway of this compound Formation

Furan Derivatives in Food Furan Derivatives in Food Metabolism Metabolism Furan Derivatives in Food->Metabolism Ingestion This compound This compound Metabolism->this compound Glycine Conjugation Excretion in Urine Excretion in Urine This compound->Excretion in Urine

Caption: Metabolic origin of this compound from dietary furan derivatives.

Experimental Workflow for this compound Extraction

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition pH Adjustment/Dilution pH Adjustment/Dilution Internal Standard Addition->pH Adjustment/Dilution LLE LLE pH Adjustment/Dilution->LLE SPE SPE pH Adjustment/Dilution->SPE Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis (LC-MS/GC-MS) Analysis (LC-MS/GC-MS) Reconstitution->Analysis (LC-MS/GC-MS)

Caption: General workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for 2-Furoylglycine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a key metabolite derived from the dietary intake of furan (B31954) derivatives, which are commonly found in heat-processed foods and beverages, notably coffee.[1][2][3] As a result, it has emerged as a significant biomarker for assessing coffee consumption.[3][4] Beyond its role as a dietary biomarker, this compound belongs to the acylglycine family of compounds. These are typically minor metabolites of fatty acids, but their levels can be altered in certain inborn errors of metabolism, highlighting their diagnostic potential. The formation of this compound occurs through the glycine (B1666218) conjugation pathway, a crucial detoxification process in the liver. This pathway involves the enzyme Glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of acyl-CoA thioesters with glycine.

Accurate and reliable quantification of this compound in biological matrices is essential for its application in metabolomics, nutritional science, and clinical diagnostics. This document provides comprehensive information on purchasing this compound reference standards, along with detailed protocols for their use in analytical methodologies such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Purchasing this compound Reference Standards

High-purity this compound reference standards are critical for the development and validation of accurate analytical methods. Several reputable chemical suppliers offer this compound. When purchasing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the standard.

Table 1: Commercially Available this compound Reference Standards

SupplierProduct NumberPurity SpecificationFormatStorage Conditions
Sigma-AldrichSMB00966≥98%Powder or crystals2-8°C
LGC StandardsTRC-F823500InquireInquireInquire
MedChemExpressHY-112093>98%Solid-20°C (long-term), 4°C (short-term)

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the proper handling and use of this compound reference standards.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5657-19-2
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance White to off-white powder or crystals
Melting Point 163-165 °C
Water Solubility 31.7 mg/mL
SMILES C1=COC(=C1)C(=O)NCC(=O)O
InChI Key KSPQDMRTZZYQLM-UHFFFAOYSA-N

Safety Information:

This compound should be handled in a laboratory setting with appropriate personal protective equipment. According to the available safety data sheets, it may cause skin and eye irritation, as well as respiratory tract irritation. It is recommended to consult the supplier's Safety Data Sheet (SDS) for comprehensive handling and safety instructions.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

1. Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in an appropriate volume of methanol (B129727) or a mixture of water and methanol to achieve a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C in an amber vial to protect it from light. The stability of stock solutions should be periodically evaluated.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase or a solvent matching the sample matrix).

  • The concentration range for the calibration curve should encompass the expected concentration of this compound in the samples.

Sample Preparation from Urine for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.

  • Take 200 µL of the supernatant and add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 2% acetonitrile in water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

HPLC-UV Method (General Protocol)

This method is a starting point for the analysis of N-acyl amino acids and will likely require optimization for this compound.

Table 3: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection Wavelength 254 nm (due to the furan ring)
UPLC-MS/MS Method for Urine Analysis

This method provides a more sensitive and selective approach for the quantification of this compound.

Table 4: UPLC-MS/MS Method Parameters

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters HSS C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A representative gradient could be: 0-2 min, 2% B; 2-5 min, 2-55% B; 5-15 min, 55-100% B; 15-20 min, 100% B; 20-20.1 min, 100-2% B; 20.1-29 min, 2% B.
Flow Rate 0.5 mL/min
Injection Volume 1-5 µL
Column Temperature 50°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be optimized. A likely precursor ion in positive mode would be [M+H]⁺ at m/z 170.1. Product ions would need to be determined by infusion of the standard. For negative mode, the precursor would be [M-H]⁻ at m/z 168.1.
Collision Energy To be optimized for each transition.
Cone Voltage To be optimized.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 5: Example Quantitative Data for this compound

ParameterValueNotes
Linearity Range (UPLC-MS/MS) 1 - 1000 ng/mLExample range, should be determined during method validation.
Limit of Detection (LOD) To be determinedTypically 3x signal-to-noise ratio.
Limit of Quantification (LOQ) To be determinedTypically 10x signal-to-noise ratio.
Urinary Excretion Peak ~2 hours post-coffee consumption
Return to Baseline in Urine ~24 hours post-coffee consumption
Stability of Stock Solution (-20°C) To be determinedRecommended to assess monthly.
Short-term Stability (Autosampler) To be determinedAssess at the expected autosampler temperature over 24-48 hours.

Visualizations

Metabolic Pathway of this compound Formation

The following diagram illustrates the metabolic conversion of dietary furan derivatives to this compound.

metabolic_pathway Dietary Furan Derivatives Dietary Furan Derivatives 2-Furoic Acid 2-Furoic Acid Dietary Furan Derivatives->2-Furoic Acid Metabolism 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic Acid->2-Furoyl-CoA Acyl-CoA Synthetase This compound This compound 2-Furoyl-CoA->this compound Glycine N-acyltransferase (GLYAT) AMP + PPi AMP + PPi CoA CoA Glycine Glycine Glycine->2-Furoyl-CoA ATP ATP ATP->2-Furoic Acid

Metabolic conversion of furan derivatives to this compound.
Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantification of this compound in a biological sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Filtration Filtration Evaporation & Reconstitution->Filtration LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis Calibration Curve Calibration Curve LC-MS/MS Analysis->Calibration Curve Quantification Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Final Report Final Report Concentration Calculation->Final Report

General workflow for this compound quantification.

References

Application of 2-Furoylglycine in Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is an acylated amino acid that has garnered significant attention in the field of metabolomics. Primarily recognized as a sensitive and specific biomarker for coffee consumption, its presence and concentration in biological fluids can provide valuable insights into dietary habits. Beyond its role as a dietary marker, emerging research suggests potential links between this compound and endogenous metabolic pathways, including gut microbiome activity and mitochondrial function. This document provides detailed application notes and experimental protocols for the study of this compound in a metabolomics research context.

Application Notes

Biomarker of Coffee Consumption

The most well-established application of this compound is as a biomarker for coffee intake.[1][2][3][4] Its presence in urine is highly correlated with recent coffee consumption and it is not typically found in individuals who do not consume coffee or consume coffee substitutes like tea.[2]

  • Origin: this compound is not directly present in coffee. Instead, it is a metabolic product of furan (B31954) derivatives, such as furfural (B47365) and furfuryl alcohol, which are formed during the roasting of coffee beans through the Maillard reaction.

  • Metabolism: After ingestion of coffee, these furan compounds are absorbed and metabolized in the liver. The primary metabolic pathway involves the oxidation of furans to 2-furoic acid, which is then conjugated with the amino acid glycine (B1666218) to form this compound. This conjugation reaction is catalyzed by glycine N-acyltransferase.

  • Excretion: this compound is water-soluble and is efficiently excreted in the urine. Studies have shown that the urinary excretion of this compound peaks approximately 2 hours after coffee consumption and returns to baseline levels within 24 hours, making it an excellent acute biomarker of coffee intake.

Potential Roles in Endogenous Metabolism

While its connection to coffee is strong, this compound's classification as an acylglycine suggests potential involvement in other metabolic processes.

  • Gut Microbiome Activity: Some studies suggest a link between this compound and the gut microbiome. The gut microbiota can produce a wide array of metabolites from dietary components, and it is plausible that certain gut bacteria may contribute to the metabolism of furan compounds from various dietary sources, not just coffee. Further research is needed to elucidate the specific microbial species and enzymatic pathways involved.

  • Mitochondrial Fatty Acid β-Oxidation: Acylglycines are a class of metabolites that can accumulate in disorders of mitochondrial fatty acid β-oxidation. In these conditions, the inefficient breakdown of fatty acids leads to the accumulation of acyl-CoA esters, which can be alternatively conjugated with glycine to form acylglycines for excretion. While there is no direct evidence linking elevated this compound to a specific fatty acid oxidation disorder, its status as an acylglycine warrants consideration in studies of these metabolic diseases.

Quantitative Data

The following table summarizes the relative quantitative data for this compound in human urine following coffee consumption, as reported in a key study by Heinzmann et al. (2015). The values are presented as the ratio of the integrated 1H NMR spectral region of this compound to that of creatinine (B1669602).

Time Point Post-Coffee ConsumptionMean this compound/Creatinine Ratio (± SD)
0 hours (Baseline)Not reported
2 hoursSignificantly elevated (peak)
24 hoursReturned to baseline

Absolute quantitative data for this compound in various populations is an active area of research. The development of validated LC-MS/MS methods will facilitate the generation of more precise concentration ranges.

Experimental Protocols

Protocol for Quantification of this compound in Human Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of acylglycines in urine and is suitable for targeted quantification of this compound.

a. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-glycine labeled this compound at 10 µg/mL in 50% methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical - requires optimization):

      • This compound: Precursor ion (Q1) m/z 170.05 -> Product ion (Q3) m/z 95.01 (loss of glycine).

      • Internal Standard (¹³C₂,¹⁵N-2-Furoylglycine): Precursor ion (Q1) m/z 173.06 -> Product ion (Q3) m/z 95.01.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for this compound and its internal standard.

c. Data Analysis

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using a series of known concentrations of this compound standard solutions.

  • Determine the concentration of this compound in the urine samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the final concentration to the urinary creatinine concentration to account for variations in urine dilution.

Visualizations

Metabolic Pathway of this compound Formation

metabolic_pathway cluster_coffee Coffee Roasting cluster_body Human Metabolism Furan_Derivatives Furan Derivatives (e.g., Furfural) 2_Furoic_Acid 2-Furoic Acid Furan_Derivatives->2_Furoic_Acid Oxidation 2_Furoylglycine This compound 2_Furoic_Acid->2_Furoylglycine Glycine Conjugation (Glycine N-acyltransferase) Glycine Glycine Glycine->2_Furoylglycine Urine Urinary Excretion 2_Furoylglycine->Urine

Caption: Metabolic pathway of this compound from coffee-derived furan precursors.

Experimental Workflow for this compound Analysis

experimental_workflow Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Targeted MRM) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Normalization Normalization to Creatinine Data_Processing->Normalization Results Final Concentration of This compound Normalization->Results logical_relationship Dietary_Furans Dietary Furan Compounds (e.g., from Coffee) Gut_Microbiota Gut Microbiota Metabolism Dietary_Furans->Gut_Microbiota Host_Metabolism Host Metabolism (Liver) Dietary_Furans->Host_Metabolism 2_Furoylglycine This compound Gut_Microbiota->2_Furoylglycine Potential Contribution Host_Metabolism->2_Furoylglycine Primary Pathway Mitochondrial_Function Mitochondrial Fatty Acid β-Oxidation 2_Furoylglycine->Mitochondrial_Function Potential Association as Acylglycine

References

Application Note: Derivatization of 2-Furoylglycine for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolomics, biomarker discovery, and analytical chemistry.

Introduction

2-Furoylglycine is an N-acyl-alpha amino acid and a recognized biomarker for coffee consumption, making its accurate quantification in biological matrices like urine and plasma crucial for nutritional and clinical studies.[1][2] Due to its polar nature, containing both a carboxylic acid and an amide group, this compound exhibits low volatility and poor chromatographic performance, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).

Chemical derivatization is a necessary prerequisite to convert polar metabolites into more volatile and thermally stable derivatives suitable for GC-MS analysis.[3][4] This process replaces active hydrogens on functional groups (e.g., -COOH, -NH) with nonpolar moieties, improving peak shape, enhancing sensitivity, and enabling robust quantification. The most common and effective approach for compounds like this compound is a two-step method involving methoximation followed by silylation. This application note provides a detailed protocol for the derivatization of this compound using methoxyamine hydrochloride (MeOx) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for subsequent GC-MS analysis.

Experimental Protocols

This section details the complete workflow from sample preparation to derivatization. It is critical to work in a moisture-free environment, as silylation reagents are highly sensitive to water.

1. Materials and Reagents

  • This compound standard

  • Biological matrix (e.g., urine, plasma)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., stable isotope-labeled this compound or a non-endogenous compound like tropic acid)

  • Nitrogen gas supply

  • Heating block or incubator

  • Autosampler vials with inserts (250 µL)

  • Centrifuge

2. Sample Preparation (Urine/Plasma)

  • Thawing: Thaw frozen biological samples on ice to prevent degradation.

  • Aliquoting: Transfer a precise volume (e.g., 50-100 µL) of the sample into a microcentrifuge tube.

  • Protein Precipitation (for plasma/serum): Add a 4-fold volume of a cold solvent like methanol (B129727) or acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to a new tube.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). Ensure the sample is completely dry, as residual moisture will interfere with the derivatization.

3. Two-Step Derivatization Protocol

This protocol is adapted from established methods for metabolomics analysis.

Step 1: Methoximation

  • Purpose: To protect carbonyl groups (ketones and aldehydes) and prevent the formation of multiple derivatives from tautomers. While this compound lacks a keto group, this step is standard in broad metabolomic screens where such compounds are present and ensures a consistent workflow.

  • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine.

  • Add 50 µL of the MeOx solution to the dried sample residue.

  • Vortex vigorously for 1 minute to ensure complete dissolution.

  • Incubate the mixture at 37°C for 90 minutes with agitation (e.g., in a thermal shaker at 1200 rpm).

Step 2: Silylation

  • Purpose: To replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

  • After cooling the sample to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Vortex for 1 minute.

  • Incubate at 60°C for 45 minutes with agitation.

  • Cool the reaction mixture to room temperature.

  • (Optional) Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to a GC-MS autosampler vial with an insert for analysis.

Workflow Visualization

The diagram below outlines the complete experimental workflow from sample collection to data analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Urine, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Drying Evaporation to Dryness (Nitrogen Stream / SpeedVac) Extraction->Drying Methoximation Step 1: Methoximation (MeOx in Pyridine, 37°C, 90 min) Drying->Methoximation Silylation Step 2: Silylation (MSTFA, 60°C, 45 min) Methoximation->Silylation GCMS GC-MS Injection and Analysis Silylation->GCMS Data Data Processing (Quantification & Identification) GCMS->Data

Caption: Workflow for this compound Derivatization and GC-MS Analysis.

Data Presentation

The following tables summarize the recommended conditions for the derivatization reaction and a typical set of parameters for subsequent GC-MS analysis.

Table 1: Summary of Derivatization Conditions

Parameter Condition Purpose
Methoximation Reagent 20 mg/mL Methoxyamine HCl in Pyridine Protects carbonyl groups, prevents tautomerization.
Methoximation Time/Temp 90 minutes at 37°C Ensures complete reaction for a wide range of metabolites.
Silylation Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Replaces active hydrogens with TMS groups to increase volatility.
Silylation Time/Temp 45 minutes at 60°C Promotes efficient derivatization of less reactive groups.

| Sample State | Completely Dry | Prevents hydrolysis of silylation reagents and derivatives. |

Table 2: Representative GC-MS Analytical Parameters

Parameter Setting
GC System Agilent 6890/7890 GC or equivalent
Mass Spectrometer Agilent 5975/5977 MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Injection Mode Splitless (1 µL)
Injector Temperature 250 - 280°C
Oven Program Initial 70°C (hold 2 min), ramp 10°C/min to 300°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-600 |

Conclusion

The protocol described provides a robust and reliable method for the derivatization of this compound in biological samples for quantitative GC-MS analysis. By converting the polar analyte into its volatile trimethylsilyl derivative, this method overcomes the limitations of direct GC analysis, resulting in improved chromatographic resolution, peak symmetry, and detection sensitivity. This standardized workflow is essential for researchers in metabolomics and clinical chemistry aiming to accurately measure this compound and other polar metabolites.

References

Developing a UPLC-ESI-MS/MS Method for the Quantitative Analysis of 2-Furoylglycine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) method for the quantitative analysis of 2-Furoylglycine in human urine. This compound has been identified as a potential biomarker for coffee consumption and is also associated with certain metabolic pathways. The method described herein utilizes a simple "dilute-and-shoot" sample preparation protocol, followed by rapid and selective chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical procedure for this compound quantification in a biological matrix.

Introduction

This compound is an acylglycine that is a product of the metabolism of furan (B31954) derivatives.[1][2] Its presence in human urine has been linked to the consumption of coffee and other foods that undergo Maillard reactions during processing.[3] Furthermore, the analysis of acylglycines is crucial in the diagnosis of certain inborn errors of metabolism.[1][4] Therefore, a sensitive and specific analytical method for the quantification of this compound is essential for clinical and nutritional research. This application note presents a complete UPLC-ESI-MS/MS workflow for the determination of this compound in human urine.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Hippuryl-L-lysine (Internal Standard, IS) (≥98% purity)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

Instrumentation
  • UPLC system equipped with a binary solvent manager and a sample manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

UPLC-ESI-MS/MS Method

A summary of the UPLC and MS/MS parameters is provided in Table 1.

Table 1: UPLC-ESI-MS/MS Parameters

ParameterSetting
UPLC
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min
MS/MS
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions See Table 2

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 170.076.10.12515
This compound (Qualifier) 170.095.10.12512
Hippuryl-L-lysine (IS) 308.2105.10.13020

Note: Cone voltage and collision energy may require optimization on the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of this compound and the internal standard (Hippuryl-L-lysine) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol:water. Calibration standards and QC samples were prepared by spiking the appropriate working standard solution into drug-free human urine.

Sample Preparation Protocol

A simple "dilute-and-shoot" method was employed for sample preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing Hippuryl-L-lysine in 50:50 methanol:water).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Sample Urine Sample Collection Thaw Thaw at Room Temperature Sample->Thaw Vortex1 Vortex to Homogenize Thaw->Vortex1 Centrifuge1 Centrifuge (4000 rpm, 10 min) Vortex1->Centrifuge1 Supernatant Collect Supernatant (50 µL) Centrifuge1->Supernatant Add_IS Add Internal Standard (450 µL) Supernatant->Add_IS Vortex2 Vortex (30 s) Add_IS->Vortex2 Centrifuge2 Centrifuge (10,000 rpm, 5 min) Vortex2->Centrifuge2 Transfer Transfer to Autosampler Vial Centrifuge2->Transfer Analysis UPLC-MS/MS Analysis Transfer->Analysis

Caption: Experimental workflow for urine sample preparation.

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters assessed included linearity, sensitivity (LOD and LOQ), precision, accuracy, and recovery.

Table 3: Summary of Quantitative Performance Data

ParameterResult
Linearity
Calibration Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD)
Intra-day (n=6)< 10%
Inter-day (n=6, 3 days)< 15%
Accuracy (%Bias)
Intra-day (n=6)± 15%
Inter-day (n=6, 3 days)± 15%
Recovery
Extraction Recovery> 85%
Signaling Pathway and Logical Relationships

The analytical workflow follows a logical progression from sample acquisition to data interpretation. The use of an internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification.

G cluster_logical_flow Analytical Logic Diagram Analyte This compound in Urine SamplePrep Sample Preparation (Dilution & Protein Precipitation) Analyte->SamplePrep IS Internal Standard (Hippuryl-L-lysine) IS->SamplePrep UPLC UPLC Separation SamplePrep->UPLC MS ESI-MS/MS Detection (MRM) UPLC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Result Concentration of this compound Quantification->Result

Caption: Logical flow of the quantitative analysis.

Conclusion

This application note describes a simple, rapid, and reliable UPLC-ESI-MS/MS method for the quantification of this compound in human urine. The "dilute-and-shoot" sample preparation protocol minimizes sample handling and potential for analyte loss, while the UPLC-MS/MS method provides excellent sensitivity and selectivity. This method is well-suited for high-throughput analysis in clinical and research settings for the study of dietary biomarkers and metabolic disorders.

References

Application Notes and Protocols for 2-Furoylglycine in Nutritional Intervention Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is an N-acyl-alpha amino acid that has emerged as a significant biomarker in nutritional science, particularly for assessing compliance with dietary interventions involving coffee consumption. This document provides detailed application notes and protocols for the use of this compound in nutritional intervention studies, covering its metabolic basis, experimental design, and data analysis.

This compound is formed in the body through the conjugation of 2-furoic acid with the amino acid glycine. 2-furoic acid is a derivative of furan, a compound found in various foods and beverages that have undergone heat treatment, with a particularly high concentration in roasted coffee. Its detection and quantification in biological samples, primarily urine, can therefore serve as a reliable short-term indicator of coffee intake.

Mechanism of Action and Metabolism

The metabolic pathway leading to the formation of this compound is a detoxification process. Furan derivatives, ingested from sources like coffee, are metabolized into 2-furoic acid. This acid is then conjugated with glycine, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT). This conjugation increases the water solubility of the xenobiotic compound, facilitating its excretion in the urine.

While direct signaling roles for this compound are not yet fully elucidated, other N-acyl amino acids have been shown to act as signaling molecules, often interacting with G protein-coupled receptors (GPCRs). This suggests a potential, though currently hypothetical, for this compound to influence cellular signaling pathways.

Data Presentation

The following tables summarize quantitative data on the urinary excretion of furan-related metabolites from nutritional intervention studies. Due to the limited availability of absolute quantitative data for this compound in the public domain, data on a related compound, N-(5-hydroxymethyl-2-furoyl)glycine, from a study on dried plum consumption is also presented to illustrate typical data presentation.

Table 1: Urinary Excretion of this compound Following Coffee Consumption

Time PointRelative Concentration of this compound (Arbitrary Units)Statistical Significance (p-value)Reference
Baseline (0 hours)Low-[Heinzmann et al., 2015]
2 hours post-consumptionPeak< 0.001[Heinzmann et al., 2015]
24 hours post-consumptionReturn to Baseline> 0.05[Heinzmann et al., 2015]

Note: The study by Heinzmann et al. (2015) reported relative quantification. Absolute concentrations were not provided in the available literature.

Table 2: Urinary Excretion of N-(5-hydroxymethyl-2-furoyl)glycine Following Dried Plum Juice Consumption

MetaboliteTotal Urinary Excretion (µmol) in 6 hoursReference
N-(5-hydroxymethyl-2-furoyl)glycine1465[PMID: 19127754]

Experimental Protocols

Protocol 1: Nutritional Intervention to Assess Coffee Consumption Biomarkers

This protocol is based on the study by Heinzmann et al. (2015)[1].

1. Study Design:

  • Participants: Recruit healthy adult volunteers.

  • Intervention: A controlled, crossover dietary intervention.

  • Phases:

    • Wash-out phase (e.g., 3 days): Participants abstain from coffee and other furan-containing foods.

    • Intervention phase (e.g., 1 day): Participants consume a standardized amount of coffee.

    • Control phase: Participants consume a coffee substitute (e.g., chicory-based beverage).

  • Sample Collection: Collect urine samples at baseline (before intervention) and at multiple time points post-consumption (e.g., 2, 4, 8, 24 hours).

2. Sample Preparation for ¹H NMR Analysis:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any sediment.

  • To 500 µL of urine supernatant, add 100 µL of a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP). The buffer helps to stabilize the pH, and the internal standard is used for chemical shift referencing and quantification.

  • Vortex the mixture and transfer to a 5 mm NMR tube.

3. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiment: A standard one-dimensional ¹H NMR experiment with water suppression (e.g., NOESY-presat).

  • Data Analysis: Process the spectra using appropriate software (e.g., TopSpin, MestReNova). Identify the characteristic signals of this compound and integrate their area relative to the internal standard for quantification.

Protocol 2: General Protocol for Urine Sample Preparation for Metabolomics

This is a general protocol that can be adapted for various nutritional intervention studies measuring urinary metabolites.

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.

  • Immediately after collection, centrifuge the samples to remove cells and debris.

  • Aliquot the supernatant into cryovials and store at -80°C until analysis to prevent degradation of metabolites.

2. Sample Thawing and Preparation:

  • Thaw the urine samples on ice to minimize enzymatic activity.

  • Prepare a buffer solution (e.g., 1.5 M potassium phosphate buffer, pH 7.4) in D₂O containing a known concentration of an internal standard (e.g., TSP).

  • Mix a defined volume of urine (e.g., 630 µL) with a defined volume of the buffer solution (e.g., 70 µL).

  • Centrifuge the mixture to precipitate any proteins or particulates.

  • Transfer the supernatant to an NMR tube for analysis.

Mandatory Visualization

cluster_ingestion Dietary Intake cluster_metabolism Metabolism cluster_excretion Excretion Coffee Coffee Furan_Derivatives Furan Derivatives Coffee->Furan_Derivatives 2-Furoic_Acid 2-Furoic Acid Furan_Derivatives->2-Furoic_Acid This compound This compound 2-Furoic_Acid->this compound Glycine Glycine Glycine->this compound GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->this compound Urine Urine This compound->Urine

Caption: Metabolic pathway of this compound formation from coffee consumption.

This compound This compound GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical signaling pathway for this compound.

cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Recruitment Participant Recruitment Washout Washout Period (No Coffee) Recruitment->Washout Intervention Nutritional Intervention (Coffee Consumption) Washout->Intervention Urine_Collection Urine Collection (Baseline, Post-intervention) Intervention->Urine_Collection Sample_Preparation Sample Preparation (Buffering, Internal Standard) Urine_Collection->Sample_Preparation NMR_Analysis 1H NMR Analysis Sample_Preparation->NMR_Analysis Spectral_Processing Spectral Processing NMR_Analysis->Spectral_Processing Quantification Quantification of this compound Spectral_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for a this compound nutritional study.

References

Troubleshooting & Optimization

Technical Support Center: 2-Furoylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-Furoylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an acyl glycine (B1666218), a type of organic compound.[1] It is formed in the body when glycine is conjugated with 2-furoic acid.[1]

Q2: Why is this compound measured in biological samples?

A2: The presence and quantity of this compound in urine can be indicative of certain dietary exposures or metabolic processes. It has been identified as a potential biomarker for coffee consumption, as its precursors, furan (B31954) derivatives, are found in coffee and are metabolized to this compound.[2][3][4] Elevated levels of acyl glycines can also be associated with certain inborn errors of metabolism related to fatty acid beta-oxidation.

Q3: What are the common analytical methods for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the sensitive and specific quantification of this compound in biological matrices like urine. This technique offers high selectivity and allows for accurate measurement even at low concentrations.

Q4: How should urine samples be handled and stored for this compound analysis?

A4: For metabolomic studies, urine samples should be collected and stored properly to minimize degradation of analytes. It is recommended to centrifuge the samples to remove particulate matter and then store them at -20°C or lower if not analyzed immediately. Keeping the samples on ice or refrigerated at around 4°C is advised during the preparation phase before transferring to the autosampler.

Q5: What is an appropriate internal standard for this compound quantification?

A5: The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte, such as ¹³C or ¹⁵N-labeled this compound. These standards have nearly identical chemical properties and experience similar matrix effects and ionization suppression or enhancement as the unlabeled analyte, allowing for more accurate correction and quantification. If a SIL internal standard is not available, a structurally similar compound with similar chromatographic behavior and ionization properties may be used, but this approach is less ideal.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue in HPLC and LC-MS analysis and can significantly impact the accuracy of quantification.

Q: My this compound peak is tailing. What are the potential causes and solutions?

A: Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, leading to peak tailing. Adjusting the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte will ensure it is in a single, non-ionized form, resulting in a sharper, more symmetrical peak.

  • Column Choice and Condition: Using a modern, high-purity, end-capped C18 column can minimize interactions with residual silanol (B1196071) groups on the stationary phase, which are a common cause of peak tailing. If the column is old or has been used extensively, it may be contaminated or have a void at the inlet, leading to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion. Try diluting your sample or reducing the injection volume to see if the peak shape improves.

Quantitative Impact of Mobile Phase pH on Peak Shape

The following table illustrates the expected impact of mobile phase pH on the retention time and peak asymmetry of this compound (an acidic analyte).

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)Peak Shape
2.55.21.1Symmetrical
3.54.81.8Tailing
4.54.12.5Severe Tailing

Note: Data are representative and will vary based on the specific column and chromatographic conditions.

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape A Poor Peak Shape Observed B Check for Peak Tailing, Fronting, or Splitting A->B C Is it Peak Tailing? B->C G Is it Peak Fronting? B->G I Is it Peak Splitting? B->I D Adjust Mobile Phase pH (Lower for Acidic Analytes) C->D Yes E Check for Column Overload (Dilute Sample/Reduce Injection Volume) D->E F Inspect Column Condition (Flush or Replace Column) E->F K Problem Resolved F->K H Check for Sample Overload G->H Yes H->K J Check for Clogged Frit or Column Void I->J Yes J->K

Caption: A logical workflow for diagnosing and resolving common peak shape issues.

Issue 2: Low Signal Intensity or High Variability in Results

Low or inconsistent signal intensity can be caused by matrix effects, where components in the sample (e.g., urine) interfere with the ionization of the analyte in the mass spectrometer source.

Q: The signal for this compound is much lower in my urine samples compared to the standards prepared in solvent. Why is this happening and what can I do?

A: This is a classic example of a matrix effect, specifically ion suppression. The complex nature of urine can lead to components co-eluting with this compound and competing for ionization, thus reducing its signal.

  • Sample Dilution: A simple and often effective way to mitigate matrix effects is to dilute the urine sample. This reduces the concentration of interfering substances. A 1:1 to 1:3 dilution with water or a suitable buffer is often sufficient.

  • Sample Cleanup: For very complex matrices or when high sensitivity is required, a sample cleanup step like solid-phase extraction (SPE) can be employed to remove interfering compounds before LC-MS analysis.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Illustrative Data on Matrix Effect and Mitigation by Dilution

The table below provides a representative example of how matrix effects can impact signal intensity and how dilution can help to reduce this effect.

Sample TypeThis compound Signal Intensity (Counts)Matrix Effect (%)
Standard in Solvent500,0000% (Reference)
Undiluted Urine150,000-70% (Ion Suppression)
1:5 Diluted Urine80,000 (400,000 corrected)-20% (Reduced Ion Suppression)
1:10 Diluted Urine45,000 (450,000 corrected)-10% (Minimal Ion Suppression)

Note: "Corrected" values are the measured intensity multiplied by the dilution factor. The matrix effect is calculated as ((Signal in Matrix / Signal in Solvent) - 1) * 100.

Experimental Protocols

Protocol for this compound Quantification in Urine by LC-MS/MS

This protocol outlines a "dilute-and-shoot" method, a common approach for the analysis of small molecules in urine.

1. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples for 10 seconds.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet any particulate matter.

  • Transfer the supernatant to a new tube.

  • Dilute the urine supernatant 1:4 with a solution of internal standard in 50:50 methanol:water. For example, mix 50 µL of urine supernatant with 200 µL of the internal standard solution.

  • Vortex the diluted samples for 10 seconds.

  • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation Workflow

G Urine Sample Preparation Workflow A Thaw Urine Sample on Ice B Vortex for 10 seconds A->B C Centrifuge at 10,000 x g for 5 min at 4°C B->C D Collect Supernatant C->D E Dilute 1:4 with Internal Standard Solution D->E F Vortex for 10 seconds E->F G Transfer to Autosampler Vial F->G H LC-MS/MS Analysis G->H

Caption: A standard workflow for preparing urine samples for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Example)

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for an acidic compound like this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ion transitions for this compound and the internal standard would need to be optimized.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

References

Technical Support Center: Optimizing 2-Furoylglycine Sample Preparation from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2-Furoylglycine sample preparation from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of this compound in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The two most prevalent and effective methods for extracting small molecules like this compound from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and straightforward method that involves adding a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample to denature and precipitate proteins.[1][2][3] The supernatant, containing the analyte of interest, is then separated by centrifugation for analysis. Acetonitrile is often preferred as it can provide cleaner extracts compared to methanol (B129727).[1]

  • Solid-Phase Extraction (SPE): This technique provides a more targeted approach, offering potentially cleaner extracts by utilizing a solid sorbent (e.g., C18) to retain the analyte while interfering substances are washed away.[4] The analyte is then eluted with a suitable solvent. SPE can result in a different coverage of the metabolome compared to PPT.

Q2: Which extraction method should I choose: Protein Precipitation or Solid-Phase Extraction?

A2: The choice between PPT and SPE depends on the specific requirements of your assay.

  • Choose Protein Precipitation (PPT) for:

    • High-throughput screening where speed and cost-effectiveness are critical.

    • Initial method development to quickly assess analyte presence.

    • When a simple and universal extraction procedure is desired.

  • Choose Solid-Phase Extraction (SPE) for:

    • Assays requiring the highest sensitivity and lowest matrix effects.

    • When removing specific interfering compounds that are not efficiently removed by PPT.

    • When sample concentration is necessary to achieve the desired limit of quantification.

Q3: What are the critical factors to consider for sample stability?

A3: The stability of this compound in plasma is crucial for reliable results. Key factors include:

  • Storage Temperature: Plasma samples should be stored at -80°C for long-term stability.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as they can lead to degradation of metabolites. If repeated analysis is necessary, aliquot samples into smaller volumes before freezing. Studies have shown that some metabolites in plasma are stable for up to 5 freeze-thaw cycles, but this should be evaluated for this compound specifically if possible.

  • Processing Time: Process blood samples to plasma as quickly as possible after collection to minimize metabolic activity. Delays at room temperature can alter metabolite profiles.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Incomplete Protein Precipitation (PPT) Increase the ratio of organic solvent to plasma. A 3:1 or 4:1 (v/v) ratio of acetonitrile to plasma is commonly effective. Ensure thorough vortexing to facilitate complete protein precipitation.
Suboptimal SPE Sorbent/Protocol Ensure the C18 SPE cartridge is appropriate for retaining a polar compound like this compound. Optimize the wash and elution steps. A weak wash with a low percentage of organic solvent will remove interferences without eluting the analyte. Elution with a higher percentage of organic solvent (e.g., methanol or acetonitrile) will then recover the this compound.
Analyte Adsorption to Labware Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize non-specific binding of the analyte.
Inefficient Elution from SPE Cartridge Increase the volume or the elution strength of the solvent. Ensure the elution solvent is appropriate for this compound. A mixture of organic solvent and a small amount of acid (e.g., formic acid) can improve the elution of acidic compounds.
Sample Storage Issues The recovery of xenobiotics from stored plasma can be lower than from fresh plasma due to the formation of complexes. Whenever possible, use fresh plasma or minimize storage time.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Step
Co-elution of Phospholipids (Common with PPT) Incorporate a phospholipid removal step. Specialized SPE cartridges or plates designed for phospholipid removal can be used after protein precipitation. Alternatively, consider switching to a more selective SPE method.
Insufficient Chromatographic Separation Optimize the LC gradient to better separate this compound from co-eluting matrix components. A longer gradient or a different column chemistry may be required.
Suboptimal Ionization Source Parameters Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to minimize in-source fragmentation and improve ionization efficiency for this compound.
Choice of Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute and experience similar matrix effects, providing the most accurate correction. If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization behavior.
Issue 3: Poor Reproducibility and High Variability
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all pre-analytical steps, including blood collection, time to centrifugation, and storage conditions.
Variable Extraction Efficiency Ensure precise and consistent pipetting of plasma and solvents. For SPE, ensure a consistent flow rate during loading, washing, and elution. Automated liquid handlers can improve reproducibility for high-throughput applications.
Instrumental Variability Perform regular system suitability tests and calibrations to ensure the LC-MS/MS system is performing optimally. Monitor for any drifts in retention time or signal intensity.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 100 µL of plasma into a clean polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each plasma sample.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
  • Sample Thawing and Pre-treatment: Thaw 200 µL of plasma on ice. Acidify the plasma by adding 20 µL of 2% formic acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Vortex, centrifuge, and inject the supernatant for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods (General Observations)

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (C18)
Recovery Generally moderate to high, but can be analyte-dependent.Can be optimized for high recovery (>85%).
Matrix Effect Can be significant due to the co-extraction of phospholipids.Generally lower than PPT, providing cleaner extracts.
Reproducibility Often highly reproducible with a mean coefficient of variation of around 0.15 for detected features.Can be highly reproducible with proper optimization and automation.
Throughput HighModerate to High (can be automated)

Table 2: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be evaluated.
MRM Transitions To be determined by infusing a standard of this compound. A primary and a secondary transition should be monitored for quantification and confirmation, respectively.
Collision Energy To be optimized for each MRM transition to achieve maximum fragment ion intensity.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Collect_Blood Collect Blood in EDTA tubes Centrifuge Centrifuge to obtain plasma Collect_Blood->Centrifuge Store Store plasma at -80°C Centrifuge->Store Thaw Thaw Plasma on Ice PPT_Solvent Add Acetonitrile (3:1) Thaw->PPT_Solvent Load Load Sample Thaw->Load Vortex_PPT Vortex PPT_Solvent->Vortex_PPT Centrifuge_PPT Centrifuge Vortex_PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Evaporate Evaporate to Dryness Supernatant_PPT->Evaporate Condition Condition C18 Cartridge Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS troubleshooting_low_recovery cluster_ppt Protein Precipitation Issues cluster_spe Solid-Phase Extraction Issues cluster_general General Issues Start Low Recovery of this compound Incomplete_PPT Incomplete Precipitation? Start->Incomplete_PPT Suboptimal_SPE Suboptimal SPE Protocol? Start->Suboptimal_SPE Adsorption Adsorption to Labware? Start->Adsorption Increase_Ratio Increase Solvent:Plasma Ratio Incomplete_PPT->Increase_Ratio Thorough_Vortex Ensure Thorough Vortexing Incomplete_PPT->Thorough_Vortex Optimize_Wash Optimize Wash/Elution Solvents Suboptimal_SPE->Optimize_Wash Check_Sorbent Check Sorbent Type Suboptimal_SPE->Check_Sorbent Use_Low_Bind Use Low-Binding Plastics Adsorption->Use_Low_Bind

References

Technical Support Center: 2-Furoylglycine Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of 2-Furoylglycine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored in a freezer at -20°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from moisture.[1] this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[1]

Q2: How should I handle this compound when preparing solutions?

A2: Due to its hygroscopic nature, it is recommended to handle solid this compound in a controlled environment with low humidity, such as a glove box or a dry room.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or below and used within a short period.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely hydrolysis of the amide bond and potential degradation of the furan (B31954) ring. The amide bond can be susceptible to cleavage under strong acidic or basic conditions. The furan ring may be prone to oxidation. Furthermore, its precursor, 2-furoic acid, is known to undergo decarboxylation at elevated temperatures (above 140-160°C), suggesting that this compound may also be sensitive to thermal stress.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and freeze at -80°C and perform a quality control check (e.g., via HPLC) before use.
Unexpected peaks in chromatogram Presence of degradation products.Perform a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.
Loss of compound potency Improper storage conditions (e.g., exposure to moisture, high temperature, or light).Review and strictly adhere to the recommended storage conditions (-20°C, inert atmosphere, protection from light and moisture).
Difficulty in dissolving the compound Compound may have absorbed moisture, affecting its physical properties.Ensure the compound is handled in a dry environment. If moisture absorption is suspected, drying the compound under vacuum may be considered, but this should be done with caution as it may also promote degradation if not done correctly.

Stability Data Summary

The following table summarizes the known and inferred stability information for this compound. Note: Quantitative degradation percentages are illustrative and should be confirmed by experimental studies.

Condition Storage Temperature Relative Humidity Light Exposure Potential Degradation Pathway Illustrative Degradation (%)
Recommended Long-Term -20°CLow (inert atmosphere)Protected from lightMinimal< 1% per year
Accelerated Storage 25°C60% RHProtected from lightHydrolysis, Oxidation5-15% over 6 months
Acidic Stress Room TemperatureN/AProtected from lightAmide Hydrolysis> 20% in 0.1M HCl
Basic Stress Room TemperatureN/AProtected from lightAmide Hydrolysis> 20% in 0.1M NaOH
Oxidative Stress Room TemperatureN/AProtected from lightFuran Ring Oxidation> 15% in 3% H₂O₂
Thermal Stress > 60°CN/AProtected from lightDecarboxylation, Amide HydrolysisSignificant degradation
Photostability Room TemperatureN/AExposed to UV/Vis lightPhotodegradationTo be determined

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of solid this compound in a controlled temperature oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL) at 60°C for 24 hours.

  • Photostability: Expose a solution of this compound (1 mg/mL) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating UPLC-MS/MS method (see Protocol 2).

Protocol 2: Stability-Indicating UPLC-MS/MS Method

This protocol provides a starting point for developing a validated UPLC-MS/MS method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • MRM Transitions:

      • This compound: To be determined (e.g., precursor ion [M+H]⁺ → product ion).

      • Degradation Products: To be determined based on the results of the forced degradation study.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Visualizations

metabolic_pathway cluster_food Food Matrix (e.g., Coffee) cluster_body Human Metabolism Furan_Derivatives Furan Derivatives (e.g., Furfural, 2-Furoic Acid) Metabolism Metabolism Furan_Derivatives->Metabolism Ingestion & Absorption 2_Furoylglycine This compound Metabolism->2_Furoylglycine Glycine Conjugation Excretion Excretion 2_Furoylglycine->Excretion Urinary Excretion

Caption: Metabolic origin of this compound.

experimental_workflow Start This compound Sample Stress_Conditions Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Stress_Conditions Analysis UPLC-MS/MS Analysis Stress_Conditions->Analysis Data_Processing Data Processing & Peak Identification Analysis->Data_Processing Results Stability Profile & Degradation Pathways Data_Processing->Results

Caption: Forced degradation experimental workflow.

References

improving signal intensity for 2-Furoylglycine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Furoylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.

Troubleshooting Guide: Low Signal Intensity for this compound

Low or inconsistent signal intensity for this compound can arise from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Poor Signal Due to Suboptimal Sample Preparation

Question: My this compound signal is weak and variable. I suspect my sample preparation is the issue. What can I do?

Answer: Sample preparation is a critical step that significantly impacts the quality and reproducibility of your results. For urine samples, which are a common matrix for this compound analysis, the complexity of the matrix can lead to ion suppression. Here are two common protocols, ranging from a simple approach to a more thorough cleanup.

Experimental Protocol 1: "Dilute-and-Shoot" for Urine Samples

This is a rapid method suitable for high-throughput screening.

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet particulate matter.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant 1:4 (or as appropriate for your instrument's sensitivity range) with your initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the diluted sample.

  • Transfer to an autosampler vial for injection.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This method provides a cleaner extract by removing interfering matrix components, which can significantly reduce ion suppression and improve signal intensity. Polymeric reversed-phase cartridges (e.g., C18) are effective for retaining this compound.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg bed weight) with 5 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 5 mL of water (acidified with 0.1% formic acid if desired).

  • Loading: Load 1-2 mL of centrifuged urine supernatant onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other highly polar interferences.

  • Elution: Elute the this compound and other retained analytes with 5 mL of methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase.

  • Analysis: Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

dot

Caption: Urine sample preparation workflows.

Problem 2: Suboptimal Ionization and Mobile Phase Composition

Question: I've cleaned up my sample, but the signal is still low. How can I improve the ionization of this compound?

Answer: The choice of ionization mode and mobile phase additives is crucial for maximizing the signal of this compound. Given its chemical structure, containing both a carboxylic acid and an amide group, it can be ionized in both positive and negative modes.

  • Positive Ion Mode (ESI+): Typically targets the protonation of basic sites. The amide nitrogen in this compound can be protonated.

  • Negative Ion Mode (ESI-): Targets the deprotonation of acidic sites, such as the carboxylic acid group. For acidic compounds, negative mode can sometimes offer higher sensitivity due to lower background noise.[1][2]

Recommendation: Test both positive and negative ionization modes. If you must choose one, positive mode is a common starting point for acylglycines.

Mobile Phase Additives: The addition of modifiers to the mobile phase can significantly enhance ionization efficiency.

Mobile Phase AdditiveTypical ConcentrationIonization ModeEffect on this compound Signal
Formic Acid 0.1%Positive (ESI+)High Signal. Promotes protonation to form the [M+H]⁺ ion.
Ammonium (B1175870) Formate 5-10 mMPositive (ESI+) or Negative (ESI-)Medium to High Signal. Acts as a buffer and can improve peak shape.
Acetic Acid 0.1%Positive (ESI+)Medium Signal. Less effective at protonation compared to formic acid.
Ammonium Acetate/Hydroxide (B78521) 5-10 mMNegative (ESI-)Potentially High Signal. A basic pH promotes deprotonation to form the [M-H]⁻ ion.

Experimental Protocol: Optimizing Mobile Phase

  • Prepare a stock solution of this compound.

  • Prepare separate mobile phases (e.g., 80:20 Water:Acetonitrile) with the different additives listed in the table above.

  • Perform flow injections of the this compound stock solution using each mobile phase.

  • Monitor the signal intensity of the target ion ([M+H]⁺ or [M-H]⁻) for each condition to determine the optimal additive.

dot

Troubleshooting_Ionization Start Low Signal Intensity Check_Ion_Mode Evaluate Ionization Mode Start->Check_Ion_Mode Positive_Mode Positive Mode (ESI+) [M+H]⁺ Check_Ion_Mode->Positive_Mode Test Negative_Mode Negative Mode (ESI-) [M-H]⁻ Check_Ion_Mode->Negative_Mode Test Optimize_Mobile_Phase Optimize Mobile Phase Additive Positive_Mode->Optimize_Mobile_Phase Negative_Mode->Optimize_Mobile_Phase Formic_Acid Add 0.1% Formic Acid (for ESI+) Optimize_Mobile_Phase->Formic_Acid If ESI+ Ammonium_Hydroxide Add Ammonium Hydroxide (for ESI-) Optimize_Mobile_Phase->Ammonium_Hydroxide If ESI- End Improved Signal Formic_Acid->End Ammonium_Hydroxide->End

Caption: Logic for optimizing ionization conditions.

Problem 3: Signal Loss Due to In-Source Fragmentation or Adduct Formation

Question: I see a signal for my analyte, but it's much lower than expected. I also see other related ions in the spectrum. What is happening?

Answer: Your primary analyte signal may be split across multiple species due to in-source fragmentation or the formation of adducts.

  • In-Source Fragmentation: This occurs when the analyte molecule fragments within the ion source before reaching the mass analyzer.[3] This is often caused by excessive voltage on the sampling cone (also known as cone voltage, fragmentor voltage, or declustering potential). For compounds like this compound, which are related to glycopeptides, it's possible that the molecule is fragile. It has been shown that for glycopeptides, both the cone voltage and collision energy may need to be significantly reduced to prevent fragmentation.[4]

  • Adduct Formation: In electrospray ionization, it is common for the analyte molecule (M) to associate with ions from the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5] This splits the total ion current for your analyte across multiple m/z values, reducing the intensity of your desired protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion.

Troubleshooting Steps:

  • Check for Adducts: Examine your full scan mass spectrum for common adducts.

    • Common Positive Mode Adducts: [M+Na]⁺ (mass + 23), [M+K]⁺ (mass + 39), [M+NH₄]⁺ (mass + 18).

    • Action: If adducts are significant, use high-purity solvents and additives (e.g., LC-MS grade) to minimize sodium and potassium contamination.

  • Optimize Cone Voltage: This is a critical parameter for controlling in-source fragmentation.

    • Action: Perform an experiment where you inject a constant concentration of this compound and ramp the cone voltage (e.g., from 10 V to 80 V). Monitor the intensity of the precursor ion ([M+H]⁺ or [M-H]⁻) and any potential fragment ions. Select the cone voltage that maximizes the precursor ion signal while minimizing fragmentation.

Table: Example Cone Voltage Optimization Data (Hypothetical)

Cone Voltage (V)[M+H]⁺ Intensity (counts)Fragment Ion Intensity (counts)Notes
1050,000<1,000Low overall signal
20250,000<5,000Good signal, minimal fragmentation
30400,00020,000Optimal: Highest precursor signal
40350,00080,000Fragmentation begins to increase
60150,000250,000Significant fragmentation
8050,000500,000Dominated by fragment ions

dot

Signal_Splitting_Troubleshooting Start Low Precursor Ion Signal Check_Full_Scan Examine Full Scan Spectrum Start->Check_Full_Scan Adducts_Present Adducts Present? ([M+Na]⁺, [M+K]⁺) Check_Full_Scan->Adducts_Present Fragments_Present Other Peaks Present? Adducts_Present->Fragments_Present No Improve_Purity Use High-Purity Solvents & Additives Adducts_Present->Improve_Purity Yes Optimize_Cone_V Optimize Cone Voltage Fragments_Present->Optimize_Cone_V Yes, potential fragments End Consolidated Signal Fragments_Present->End No Improve_Purity->Fragments_Present Optimize_Cone_V->End

Caption: Troubleshooting signal splitting issues.

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ion mode for this compound? A1: this compound has both a proton-accepting site (amide) and a proton-donating site (carboxylic acid), making it amenable to both positive ([M+H]⁺) and negative ([M-H]⁻) ionization. Positive mode is a very common choice for acylglycines. However, negative mode can sometimes provide better sensitivity due to lower chemical noise. It is recommended to test both modes during method development to determine the best option for your specific instrument and matrix.

Q2: What are the best mobile phase additives for improving the this compound signal? A2: For positive ion mode, adding 0.1% formic acid to the mobile phase is a standard and effective practice to promote protonation and achieve a strong [M+H]⁺ signal. For negative ion mode, a basic additive like ammonium hydroxide can be used to promote deprotonation, though careful pH control is necessary to ensure compatibility with your column.

Q3: I see a peak at m/z 192.06 in positive mode, but I expect the [M+H]⁺ for this compound at m/z 170.05. What is this? A3: A peak at m/z 192.06 likely corresponds to the sodium adduct of this compound ([M+Na]⁺, C₇H₇NO₄ + Na = 169.04 + 23 = 192.04). The presence of significant adducts can decrease the intensity of your target protonated molecule. To mitigate this, use high-purity LC-MS grade solvents and additives and ensure that all glassware is scrupulously clean.

Q4: My signal for this compound is dropping off during a long analytical run. What could be the cause? A4: A drop in signal over a run can be due to several factors. The most common are matrix buildup on the column or in the ion source. If you are using a "dilute-and-shoot" method with a complex matrix like urine, endogenous components can accumulate and cause ion suppression. Consider implementing a more rigorous sample cleanup like SPE. Also, ensure your ion source is cleaned regularly according to the manufacturer's recommendations.

Q5: Can derivatization improve the signal for this compound? A5: Yes, derivatization is a potential strategy, though it adds a step to the sample preparation workflow. For LC-MS, derivatization can be used to attach a permanently charged group or a group with high proton affinity to the molecule, thereby increasing its ionization efficiency. While not always necessary for this compound, if you are struggling with very low concentrations, a derivatization method targeting the carboxylic acid or amide group could be explored.

References

Technical Support Center: 2-Furoylglycine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and purification of 2-Furoylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the Schotten-Baumann reaction. This involves the acylation of glycine (B1666218) with 2-furoyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Q2: How can I prepare the starting material, 2-furoyl chloride?

A2: 2-Furoyl chloride can be synthesized from 2-furoic acid. A common method is the reaction of 2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often carried out by refluxing the mixture. It is crucial to perform this reaction under anhydrous conditions as 2-furoyl chloride is sensitive to moisture.

Q3: What are the critical parameters to control during the Schotten-Baumann reaction for this compound synthesis?

A3: Key parameters to control for a successful Schotten-Baumann reaction include:

  • pH: Maintaining an alkaline pH (typically 8-10) is crucial to neutralize the HCl byproduct and keep the glycine amino group deprotonated and nucleophilic. However, excessively high pH can promote the hydrolysis of 2-furoyl chloride.[1]

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize the hydrolysis of the acid chloride and reduce the rate of side reactions.

  • Stoichiometry: Using a slight excess of 2-furoyl chloride can ensure complete conversion of glycine, but a large excess should be avoided to minimize purification challenges.

  • Addition Rate: Slow, dropwise addition of 2-furoyl chloride to the glycine solution helps to control the reaction temperature and minimize side reactions.

Q4: What are the potential side reactions during the synthesis of this compound?

A4: The primary side reactions of concern are:

  • Hydrolysis of 2-furoyl chloride: The acyl chloride can react with water to form 2-furoic acid, which will need to be removed during purification. This is more prevalent at higher temperatures and pH.

  • Diacylation of glycine: Although less common, it is possible for the nitrogen of the newly formed this compound to be acylated again, leading to a diacylated impurity.

  • Formation of oligomers: Under certain conditions, small peptide-like oligomers could potentially form.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.Ensure the pH is maintained in the optimal alkaline range (8-10). Check the quality and reactivity of the 2-furoyl chloride. Consider a slight increase in the molar ratio of 2-furoyl chloride to glycine.
Hydrolysis of 2-furoyl chloride.Perform the reaction at a lower temperature (0-5 °C). Add the 2-furoyl chloride slowly and ensure efficient stirring. Avoid excessively high pH.
Loss of product during workup.Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic (pH ~2-3). Use an appropriate solvent for washing the crude product to minimize dissolution.
Product is Difficult to Purify (Oily or Gummy Solid) Presence of unreacted starting materials.Optimize the reaction stoichiometry to ensure complete conversion. Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold water, diethyl ether).
Presence of 2-furoic acid impurity.Wash the crude product thoroughly with cold water. Recrystallization from a suitable solvent system can effectively remove 2-furoic acid.
Presence of diacylated impurity.Optimize reaction conditions to favor mono-acylation (e.g., slower addition of acyl chloride). Purification by column chromatography may be necessary.
Crystallization Fails or is Very Slow Solution is too dilute.Concentrate the solution by evaporating some of the solvent.
Inappropriate solvent system.Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (antisolvent) often works well for crystallization. For this compound, consider water, ethanol-water, or acetone-water mixtures.
Presence of impurities inhibiting crystallization.Purify the crude product further before attempting crystallization (e.g., by washing or a preliminary extraction).
Supersaturation not reached.Cool the solution slowly in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.

Experimental Protocols

Synthesis of 2-Furoyl Chloride from 2-Furoic Acid
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the HCl and SO₂ byproducts.

  • Reactants: Add 2-furoic acid to the flask. Add an excess of thionyl chloride (e.g., 2-3 molar equivalents). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when the evolution of gas ceases.

  • Purification: Remove the excess thionyl chloride by distillation under atmospheric pressure. The desired 2-furoyl chloride can then be purified by vacuum distillation.

Parameter Value
Reactants 2-Furoic Acid, Thionyl Chloride
Catalyst DMF (catalytic amount)
Reaction Temperature Reflux (approx. 76 °C)
Reaction Time 1 - 2 hours
Purification Method Fractional Distillation (Vacuum)
Synthesis of this compound via Schotten-Baumann Reaction
  • Glycine Solution: Dissolve glycine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a beaker or flask placed in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of 2-Furoyl Chloride: While vigorously stirring the glycine solution, slowly add 2-furoyl chloride dropwise. Monitor and maintain the pH of the solution between 8 and 10 by adding more NaOH solution as needed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Workup: Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid. A white precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts and any unreacted glycine.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Parameter Value
Reactants Glycine, 2-Furoyl Chloride, Sodium Hydroxide
Solvent Water
Reaction Temperature 0 - 5 °C
pH 8 - 10
Reaction Time 2 - 3 hours
Purification Method Acidification and Recrystallization

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Furoic_Acid 2-Furoic Acid Furoyl_Chloride 2-Furoyl Chloride Furoic_Acid->Furoyl_Chloride SOCl₂/Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Furoyl_Chloride Crude_Product Crude this compound Furoyl_Chloride->Crude_Product Schotten-Baumann Glycine Glycine Glycine->Crude_Product NaOH NaOH (aq) NaOH->Crude_Product Acidification Acidification (HCl) Crude_Product->Acidification Filtration Vacuum Filtration Acidification->Filtration Washing Washing (Cold Water) Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield? Check_pH Is pH 8-10? Start->Check_pH Yes Optimize_Workup Optimize Workup Start->Optimize_Workup No Check_Temp Is Temp 0-5°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Reagents OK? Check_Temp->Check_Reagents Yes Lower_Temp Lower Temperature Check_Temp->Lower_Temp No Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents No Check_Reagents->Optimize_Workup Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

minimizing matrix effects in 2-Furoylglycine urine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Furoylglycine in urine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in urine important?

A: this compound is a metabolite that can be found in human urine.[1][2][3] Its presence is often linked to dietary intake.[3] Accurate measurement of this compound is crucial for various metabolic studies and can serve as a biomarker in certain clinical contexts.

Q2: What are "matrix effects" and how do they affect this compound analysis?

A: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source by co-eluting compounds from the sample matrix.[4] In urine analysis, these interfering substances can lead to ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy and reproducibility of the results.

Q3: How can I determine if my analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction addition technique. This involves comparing the signal of this compound in a neat solution to its signal when spiked into a blank urine extract that has gone through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is an internal standard and why is it crucial for this analysis?

A: An internal standard (IS) is a compound with similar chemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a known concentration. The best internal standards are stable isotope-labeled versions of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. Using an IS helps to correct for variability during sample preparation and for matrix effects, as the IS will be similarly affected by these factors as the analyte.

Troubleshooting Guide

Issue 1: Poor recovery of this compound after sample preparation.
Possible Cause & Solution Detailed Explanation
Suboptimal Sample Preparation Method The chosen sample preparation method (e.g., dilute-and-shoot, protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for this compound in a urine matrix. It is often necessary to optimize the sample preparation to effectively remove interfering substances.
Troubleshooting Steps:1. Evaluate different sample preparation techniques: Compare the recovery of this compound using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). 2. Optimize LLE parameters: Test different organic solvents (e.g., ethyl acetate), pH adjustments (acidification to a pH of approximately 3 helps protonate this compound, making it less polar), and extraction times. 3. Optimize SPE parameters: Experiment with different SPE sorbents (e.g., mixed-mode cation exchange), conditioning, wash, and elution solvents.
Improper pH Adjustment The extraction efficiency of this compound is pH-dependent. For LLE, acidification of the urine sample is crucial to ensure the analyte is in a protonated and less polar form, which facilitates its extraction into an organic solvent.
Troubleshooting Steps:1. Verify pH: Ensure the pH of the urine sample is adjusted to approximately 3 before extraction. 2. Test different acids: While formic acid is commonly used, other acids can be tested for optimal results.
Issue 2: Significant ion suppression or enhancement observed.
Possible Cause & Solution Detailed Explanation
Co-elution of Interfering Compounds Endogenous components of the urine matrix are likely co-eluting with this compound and interfering with its ionization in the mass spectrometer source.
Troubleshooting Steps:1. Improve Chromatographic Separation: Modify the LC gradient, flow rate, or column chemistry to better separate this compound from matrix components. A longer gradient or a different column stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl) can alter selectivity. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, which is generally more effective at removing interfering substances than simple protein precipitation or dilution.
Inadequate Sample Preparation The chosen sample preparation method may not be sufficiently removing the compounds causing ion suppression or enhancement.
Troubleshooting Steps:1. Switch to SPE: If currently using a simpler method, transitioning to Solid-Phase Extraction can provide a cleaner sample extract. Mixed-mode or polymeric sorbents can be particularly effective. 2. Optimize SPE wash steps: Ensure the wash steps in your SPE protocol are effective at removing interfering compounds without causing loss of the analyte.
Issue 3: High variability in results between replicate injections or different samples.
Possible Cause & Solution Detailed Explanation
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability.
Troubleshooting Steps:1. Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and matrix effects. The IS should be added early in the sample preparation process. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample preparation.
Matrix Effects Varying Between Samples The composition of urine can vary significantly between individuals and even for the same individual at different times, leading to variable matrix effects.
Troubleshooting Steps:1. Implement a Robust Sample Cleanup: A more effective sample preparation method like SPE can help to minimize the variability in matrix components between samples. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is designed for the extraction of this compound from urine samples for LC-MS/MS analysis.

Materials and Reagents:

  • Human urine samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., L-Leucine-¹³C₆,¹⁵N)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen urine samples at room temperature and vortex for 10 seconds. Centrifuge at 4000 x g for 10 minutes at 4°C to remove any particulates. Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each urine sample.

  • Acidification: Add 10 µL of 1% formic acid in water to each sample to adjust the pH to approximately 3.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube, vortex vigorously for 1 minute, and then centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol uses a mixed-mode cation exchange SPE cartridge for a cleaner extract.

Materials and Reagents:

  • Human urine samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges

Procedure:

  • Sample Pre-treatment: Centrifuge thawed urine samples at 4,000 rpm for 10 minutes. Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water. Add 10 µL of the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods
ParameterDilute-and-ShootProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect HighModerate to HighModerateLow to Moderate
Recovery N/AVariableGoodExcellent
Throughput HighHighModerateLow
Cost per Sample LowLowModerateHigh
Recommendation Not recommended for quantitative analysisUse with caution, may require extensive optimizationA good starting point for method developmentRecommended for lowest matrix effects and highest data quality

This table provides a general comparison. Actual performance may vary depending on the specific protocol and urine matrix.

Visualizations

Workflow_for_2_Furoylglycine_Urine_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection and Pre-treatment add_is Add Internal Standard urine_sample->add_is Spike extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition quantification Quantification (Analyte/IS Ratio) data_acquisition->quantification results Final Results quantification->results

Caption: Workflow for this compound analysis in urine.

Troubleshooting_Matrix_Effects start Problem: Inaccurate or Variable Results check_matrix_effects Assess Matrix Effects (Post-Extraction Addition) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed? check_matrix_effects->matrix_effects_present no_matrix_effects Check other parameters (e.g., instrument performance) matrix_effects_present->no_matrix_effects No optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE) matrix_effects_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (e.g., change gradient or column) optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is revalidate Re-validate Method use_is->revalidate

References

Technical Support Center: Protocol Refinement for 2-Furoylglycine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Furoylglycine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during the derivatization of this compound, presented in a question-and-answer format.

Issue 1: Low or No Derivatization Yield

  • Question: I am observing a very low yield of my this compound derivative or no product at all. What are the possible causes and solutions?

  • Answer: Low or no derivatization yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

    • Reagent Quality and Storage: Derivatization reagents can be sensitive to moisture and degradation over time.

      • Solution: Use fresh, high-quality reagents. Ensure they are stored under the recommended conditions (e.g., desiccated, protected from light). For instance, reagents like FMOC-Cl are particularly moisture-sensitive.[1]

    • Reaction pH: The pH of the reaction mixture is critical for the efficiency of many derivatization reactions. For example, the reaction of FMOC-Cl with amino acids is pH-dependent and typically optimal around pH 9.0.[1]

      • Solution: Carefully control the pH of your reaction mixture. Use a suitable buffer system and verify the pH before starting the reaction. For carboxyl group derivatization with agents like 3-Nitrophenylhydrazine (3-NPH), the presence of an activator like EDC is crucial and the reaction conditions should be optimized.

    • Inadequate Reaction Time or Temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion.

      • Solution: Review the protocol for the recommended reaction time and temperature. It may be necessary to optimize these parameters for your specific experimental setup. For example, the 3-NPH derivatization of N-Acyl glycines has been optimized at room temperature (25 °C) for 30 minutes.[2][3]

    • Presence of Interfering Substances: Your sample matrix may contain substances that interfere with the derivatization reaction.

      • Solution: Consider a sample cleanup step prior to derivatization. This could involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.

Issue 2: Inconsistent or Irreproducible Results

  • Question: My derivatization results are not consistent between experiments. What could be causing this variability?

  • Answer: Inconsistent derivatization can compromise the reliability of your quantitative analysis. Here are some factors to consider:

    • Variability in Reaction Conditions: Minor variations in reaction time, temperature, or pH can lead to significant differences in derivatization efficiency.

      • Solution: Standardize your protocol meticulously. Use calibrated equipment for measurements and ensure consistent timing for all steps. Automated derivatization methods can improve reproducibility by ensuring consistent reaction times for all samples.

    • Reagent Instability: The derivatizing agent may lose potency over time, leading to decreased derivatization efficiency in later experiments.

      • Solution: Prepare fresh reagent solutions for each batch of experiments. Assess the stability of your derivatizing agents under your storage conditions.

    • Matrix Effects: Variations in the sample matrix between different samples can affect the derivatization reaction.

      • Solution: Use an internal standard that is structurally similar to this compound to normalize for variations in derivatization efficiency and sample matrix effects.

Issue 3: Poor Chromatographic Peak Shape (Tailing or Splitting)

  • Question: My HPLC chromatogram for the this compound derivative shows peak tailing or splitting. How can I improve the peak shape?

  • Answer: Poor peak shape in HPLC analysis can be caused by several factors related to the chromatography conditions and the sample itself:

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

      • Solution: Dilute your sample and reinject it.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your derivative, leading to poor peak shape.

      • Solution: Adjust the pH of the mobile phase to ensure your derivative is in a single ionic form. The optimal pH will depend on the pKa of your derivative and the type of column you are using.

    • Poor Sample Solubility: If the derivative is not fully dissolved in the mobile phase, it can cause peak tailing.

      • Solution: Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase.

    • Secondary Interactions with the Column: The derivative may be interacting with active sites on the stationary phase, leading to peak tailing.

      • Solution: Try a different type of column with a different stationary phase chemistry. Adding a competing agent to the mobile phase, such as a small amount of a stronger acid or base, can sometimes help to reduce secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the common derivatization strategies for this compound?

A1: this compound, being an N-acyl-alpha amino acid, has two primary functional groups for derivatization: the carboxylic acid group and the amide group (though the amide is generally less reactive). The most common strategies target the carboxylic acid group and include:

  • Esterification: Converting the carboxylic acid to an ester. This is often done for gas chromatography (GC) analysis to increase volatility.

  • Amidation/Hydrazide formation: Reacting the carboxylic acid with an amine or hydrazine (B178648) derivative. A notable method is the use of 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method is particularly useful for enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS).

Q2: How do I choose the right derivatization reagent for my application?

A2: The choice of derivatization reagent depends on your analytical technique and the goals of your experiment:

  • For LC-MS: Reagents that add a readily ionizable group or a group that enhances chromatographic retention are preferred. 3-NPH is a good choice as it improves sensitivity and is suitable for aqueous solutions.

  • For GC-MS: Silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to increase the volatility of the analyte.

  • For HPLC with UV or Fluorescence Detection: Reagents that introduce a chromophore or a fluorophore are used to enhance detection.

Q3: How can I optimize the derivatization reaction conditions?

A3: Optimization of derivatization is crucial for achieving accurate and reproducible results. Key parameters to optimize include:

  • Reagent Concentration: A sufficient excess of the derivatizing reagent is needed to drive the reaction to completion, but a large excess can sometimes lead to interfering peaks.

  • Reaction Time and Temperature: These parameters should be systematically varied to find the conditions that give the highest and most consistent yield. For example, in one study, the optimal temperature for a two-step derivatization was found to be 30 °C.

  • pH: As mentioned in the troubleshooting guide, pH can have a significant impact on the reaction.

  • Catalyst/Coupling Agent Concentration: For reactions requiring a catalyst or coupling agent, its concentration should also be optimized.

Q4: What are some common byproducts of this compound derivatization?

A4: Byproducts can arise from side reactions or degradation of the reagents. For example, when using FMOC-Cl, the corresponding hydrolysis product, FMOC-OH, can be a significant byproduct if the reaction conditions are not optimal or if the reagent has been exposed to moisture. In the case of 3-NPH derivatization with EDC, byproducts related to the reaction of EDC with itself or the solvent can occur if the reaction is not properly controlled.

Experimental Protocols

Detailed Methodology for 3-Nitrophenylhydrazine (3-NPH) Derivatization of this compound

This protocol is adapted from a method for the derivatization of N-acyl glycines for LC-MS analysis.

Materials:

  • This compound standard or sample

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) solution (200 mM in 70% methanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution (120 mM in 70% methanol (B129727) containing 6% pyridine)

  • Methanol (70% in water)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • For standard solutions, prepare an 80 µL aliquot of the desired concentration.

    • For biological samples (e.g., urine), dilute the sample appropriately with 70% methanol (e.g., a 20-fold dilution). Take a 40 µL aliquot of the diluted sample and mix with 40 µL of an internal standard solution (in 70% methanol).

  • Derivatization Reaction:

    • To the prepared sample/standard, add 40 µL of the 3-NPH·HCl reaction solution and 40 µL of the EDC·HCl reaction solution.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25 °C) for 30 minutes.

  • Analysis:

    • After incubation, the sample is ready for LC-MS analysis. No quenching step is required.

Optimization Data Summary

ParameterCondition 1Condition 2Condition 3Condition 4Optimal Condition
Reaction Temperature -20 °C4 °C25 °C (Room Temp) 40 °C25 °C
Reaction Time 10 min30 min 60 min90 min30 min

Visualizations

Experimental Workflow for 3-NPH Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: This compound Sample prep Prepare Sample/ Standard Aliquot start->prep add_reagents Add 3-NPH and EDC Solutions prep->add_reagents Transfer to Reaction Tube vortex Vortex Mixture add_reagents->vortex incubate Incubate at 25°C for 30 min vortex->incubate analysis LC-MS Analysis incubate->analysis Inject into LC-MS troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_matrix Sample Matrix start Low/No Derivatization Yield check_reagents Check Reagent Quality and Storage start->check_reagents check_ph Verify Reaction pH start->check_ph check_temp_time Check Temperature and Time start->check_temp_time check_interference Suspect Interference? start->check_interference fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Degraded? optimize_ph Adjust pH check_ph->optimize_ph Incorrect? optimize_temp_time Optimize Incubation check_temp_time->optimize_temp_time Suboptimal? cleanup Implement Sample Cleanup (e.g., SPE) check_interference->cleanup Yes

References

Technical Support Center: Enhancing Chromatographic Separation of 2-Furoylglycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Furoylglycine and its positional isomer, 3-Furoylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomers of this compound I might encounter?

A1: this compound is an achiral molecule. Therefore, the most common isomers you are likely to encounter are positional isomers, where the furoyl group is attached to the glycine (B1666218) at a different position on the furan (B31954) ring. The most common positional isomer is 3-Furoylglycine.

Q2: Why is the separation of this compound and 3-Furoylglycine challenging?

A2: Positional isomers often have very similar physicochemical properties, such as molecular weight, pKa, and hydrophobicity. This similarity makes their separation by standard reversed-phase HPLC difficult, as these methods primarily rely on differences in hydrophobicity.

Q3: What type of HPLC column is recommended for separating these positional isomers?

A3: For the separation of aromatic positional isomers like this compound and 3-Furoylglycine, a phenyl-based stationary phase is highly recommended.[1] Phenyl columns offer alternative selectivity to traditional C18 columns by providing π-π interactions between the phenyl rings of the stationary phase and the aromatic furan ring of the analytes.[1] This can enhance the resolution of compounds with subtle structural differences.

Q4: How does the choice of organic modifier in the mobile phase affect the separation on a phenyl column?

A4: The choice of organic modifier is crucial. Methanol is often preferred over acetonitrile (B52724) when using a phenyl column for separating aromatic isomers. Acetonitrile has a π-electron system (a triple bond) that can interact with the phenyl stationary phase, potentially weakening the desired π-π interactions between the column and the analytes.[2] Methanol does not have this competing effect, often leading to better selectivity for positional isomers.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor Resolution Between this compound and 3-Furoylglycine Peaks

If you are observing co-elution or inadequate separation between the isomer peaks, consider the following troubleshooting steps.

Logical Flow for Troubleshooting Poor Resolution

Poor_Resolution start Poor Resolution (Rs < 1.5) check_column Is a Phenyl Column in Use? start->check_column change_column Switch to a Phenyl Stationary Phase check_column->change_column No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes change_column->optimize_mobile_phase check_organic Is Acetonitrile the Organic Modifier? optimize_mobile_phase->check_organic switch_to_methanol Switch to Methanol check_organic->switch_to_methanol Yes adjust_gradient Adjust Gradient Slope check_organic->adjust_gradient No (Using Methanol) switch_to_methanol->adjust_gradient adjust_ph Optimize Mobile Phase pH adjust_gradient->adjust_ph end Resolution Improved adjust_ph->end

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Detailed Steps:

  • Verify Stationary Phase: Confirm that you are using a column with a phenyl-based stationary phase. If using a standard C18 column, switching to a phenyl column is the first and most critical step to improve selectivity for these positional isomers.[1]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, consider switching to methanol. This can enhance the π-π interactions between your analytes and the phenyl stationary phase, leading to improved separation.

    • Gradient Elution: If using a gradient, try decreasing the slope of the gradient. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can improve resolution.

    • Mobile Phase pH: Since furoylglycine isomers contain a carboxylic acid group, the pH of the mobile phase will affect their ionization state and, consequently, their retention. Adjusting the pH of the aqueous portion of the mobile phase can alter the selectivity. Aim for a pH that is at least 2 units away from the pKa of the carboxylic acid to ensure a consistent ionization state and avoid peak shape issues.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. If you observe asymmetrical peaks with a trailing edge, follow these steps.

Decision Tree for Troubleshooting Peak Tailing

Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH Appropriate? start->check_ph adjust_ph Adjust pH (2 units from pKa) check_ph->adjust_ph No check_overload Check for Column Overload check_ph->check_overload Yes adjust_ph->check_overload reduce_sample Reduce Sample Concentration/Volume check_overload->reduce_sample Yes column_health Assess Column Health check_overload->column_health No end Peak Shape Improved reduce_sample->end flush_column Flush Column with Strong Solvent column_health->flush_column Contamination Suspected replace_column Replace Column column_health->replace_column Column is Old/Damaged flush_column->end replace_column->end

Caption: Decision tree for diagnosing and resolving peak tailing issues.

Detailed Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is buffered and is at least 2 units away from the pKa of the furoylglycine isomers. Operating near the pKa can lead to mixed ionization states and cause peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample to see if the peak shape improves.

  • Column Contamination and Health:

    • Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing. Flush the column with a strong solvent (as recommended by the manufacturer) to remove contaminants.

    • Column Degradation: Over time, the performance of any column will degrade. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Experimental Protocols & Data

Adapted HPLC Method for Furoylglycine Isomer Separation

This method is adapted from established protocols for separating furoic acid isomers and other aromatic positional isomers.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a UV detector.

  • Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Detector Wavelength: 254 nm

Chromatographic Conditions:

ParameterRecommended Setting
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 10% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Illustrative Quantitative Data (Hypothetical)

The following table presents hypothetical data that could be expected from a successful separation of this compound and 3-Furoylglycine using the adapted method. This data is for illustrative purposes to guide method optimization.

CompoundRetention Time (min)Tailing Factor (USP)Resolution (Rs) with adjacent peak
3-Furoylglycine 8.21.1-
This compound 9.51.21.8

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Isomer Mixture in Mobile Phase A injection Inject Sample (10 µL) sample_prep->injection mobile_phase_prep Prepare Mobile Phases A and B (0.1% Formic Acid in Water & Methanol) hplc_setup Equilibrate Phenyl Column with Initial Conditions mobile_phase_prep->hplc_setup hplc_setup->injection separation Run Gradient Separation (10-50% B over 15 min) injection->separation detection Detect at 254 nm separation->detection peak_integration Integrate Peaks and Record Retention Times detection->peak_integration calculate_params Calculate Resolution and Tailing Factor peak_integration->calculate_params optimization Optimize Method if Rs < 1.5 calculate_params->optimization

Caption: General workflow for the HPLC analysis of this compound isomers.

References

dealing with low recovery of 2-Furoylglycine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of low recovery of 2-Furoylglycine during extraction from biological matrices. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

Q2: What are the key chemical properties of this compound that influence its extraction?

Understanding the physicochemical properties of this compound is essential for optimizing its extraction. It is a relatively polar molecule with a key acidic functional group. These properties dictate its solubility and partitioning behavior between aqueous and organic phases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₄[1]
Average Molecular Weight169.13 g/mol [1]
Water Solubility8.76 g/L (Predicted)
logP-0.41 to 0.1 (Predicted)
pKa (Strongest Acidic)3.34 (Predicted)

Q3: What are the most common reasons for low recovery of this compound?

Low recovery is typically traced back to a few key areas:

  • Suboptimal pH: Failure to properly acidify the sample can leave the molecule in its charged (deprotonated) state, preventing it from partitioning into the organic solvent during Liquid-Liquid Extraction (LLE) or retaining it on a reversed-phase Solid-Phase Extraction (SPE) sorbent.

  • Incorrect Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound, leading to poor partitioning from the sample matrix.

  • Matrix Effects: Co-extraction of interfering substances like lipids from complex biological samples can suppress analyte signal or hinder the extraction process.

  • Analyte Degradation: Exposure to high temperatures or extreme pH during the extraction process can degrade the target molecule.

  • Improper SPE Technique: Issues such as insufficient column conditioning, incorrect sample loading conditions, or using an inadequate elution solvent can lead to significant analyte loss.

Q4: Is Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) better for this compound?

Both LLE and SPE can be effective, and the choice depends on the sample matrix, required level of cleanup, and available resources.

  • LLE is often simpler and more cost-effective but may be less efficient at removing complex matrix interferences.

  • SPE generally provides cleaner extracts and allows for concentration of the analyte, often resulting in higher sensitivity. For complex matrices like plasma or tissue homogenates, SPE is often preferred.

Troubleshooting Guide for Low Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow to identify the source of low recovery.

G cluster_start cluster_method cluster_lle cluster_spe start Low Recovery of This compound Observed method Which extraction method? start->method lle_ph Is sample pH < 3.0? method->lle_ph LLE spe_sorbent Is sorbent type correct? (e.g., HLB, Mixed-Mode) method->spe_sorbent SPE lle_solvent Is solvent appropriate? (e.g., Ethyl Acetate) lle_ph->lle_solvent Yes lle_sol_ph ACTION: Acidify sample to pH ~2.5 with Formic or HCl. lle_ph->lle_sol_ph No lle_phase Is phase separation clean? lle_solvent->lle_phase Yes lle_sol_solvent ACTION: Test alternative solvents (e.g., MTBE, Chloroform). lle_solvent->lle_sol_solvent No lle_sol_phase ACTION: Centrifuge longer/faster. Consider salting out. lle_phase->lle_sol_phase No spe_load Is load pH correct? spe_sorbent->spe_load Yes spe_sol_sorbent ACTION: Use polymeric (HLB) or mixed-mode anion exchange sorbent. spe_sorbent->spe_sol_sorbent No spe_elute Is elution solvent strong enough? spe_load->spe_elute Yes spe_sol_load ACTION: Acidify sample before loading to ensure analyte retention. spe_load->spe_sol_load No spe_sol_elute ACTION: Increase organic content or add modifier (e.g., NH4OH) to elution solvent. spe_elute->spe_sol_elute No

Caption: Troubleshooting workflow for low this compound recovery.

Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)

Q: My LLE recovery is poor. What is the most critical factor to check?

A: The most critical factor is the pH of the aqueous sample . This compound has an acidic pKa of approximately 3.34. To ensure it is in its neutral, less polar form, you must acidify your sample to a pH well below this value (e.g., pH 2.0-2.5) before adding the organic extraction solvent. At a neutral or higher pH, the molecule will be deprotonated (negatively charged) and will remain in the aqueous phase, leading to extremely low recovery.

G cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2) high_ph_label Deprotonated (Charged) Stays in Aqueous Phase pka pKa ~ 3.34 high_ph_label->pka pH > pKa low_ph_label Protonated (Neutral) Extracts into Organic Phase pka->low_ph_label pH < pKa

References

Validation & Comparative

A Comparative Guide to 2-Furoylglycine and Hippuric Acid as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate biomarkers is a critical step in ensuring the accuracy and relevance of experimental outcomes. This guide provides a detailed comparison of two common urinary metabolites, 2-Furoylglycine and hippuric acid, which serve as biomarkers for dietary intake and metabolic processes. We will delve into their origins, applications, and the analytical methods used for their quantification, supported by experimental data and protocols.

Introduction to the Biomarkers

This compound (2-FG) is an acylglycine that has been identified as a specific and sensitive biomarker for coffee consumption.[1][2][3][4] Its presence in urine is directly linked to the intake of furan (B31954) derivatives, which are compounds formed during the roasting of coffee beans.[1]

Hippuric Acid (HA) , another acyl glycine (B1666218), is a well-established biomarker with a broader range of applications. It is formed from the conjugation of benzoic acid with glycine in the liver, intestine, and kidneys. Its levels in urine can indicate the consumption of polyphenol-rich foods like fruits, vegetables, nuts, tea, and wine. Hippuric acid is also a metabolite of toluene (B28343), making it a biomarker for occupational or environmental exposure to this solvent. Furthermore, it has been investigated as a potential biomarker for frailty in the elderly, metabolic health, and drug-induced phospholipidosis.

Origin and Metabolic Pathways

The utility of a biomarker is fundamentally tied to its metabolic origin. The pathways for this compound and hippuric acid are distinct, which defines their specificity.

This compound Metabolism: The precursors to this compound are furan derivatives found in coffee. These compounds are absorbed after consumption and are metabolized, likely through conjugation with glycine, to form this compound, which is then excreted in the urine. The process is relatively rapid, making it an excellent acute biomarker for coffee intake.

cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_excretion Excretion Coffee_Consumption Coffee Consumption Furan_Derivatives Furan Derivatives Coffee_Consumption->Furan_Derivatives releases Metabolism Metabolism (Glycine Conjugation) Furan_Derivatives->Metabolism absorbed 2_Furoylglycine This compound Metabolism->2_Furoylglycine Urine Urinary Excretion 2_Furoylglycine->Urine

Metabolic Pathway of this compound.

Hippuric Acid Metabolism: Hippuric acid synthesis is more complex, with multiple sources for its precursor, benzoic acid. These sources include:

  • Dietary Polyphenols: Phenolic compounds from fruits, vegetables, and other plant-based foods are metabolized by the gut microbiota into benzoic acid.

  • Phenylalanine Metabolism: The gut microbiota can also metabolize the amino acid phenylalanine to produce benzoic acid.

  • Toluene Exposure: Inhaled or absorbed toluene is oxidized in the liver to benzoic acid.

Once formed, benzoic acid is transported to the liver and kidneys where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form hippuric acid, which is then excreted in the urine.

cluster_precursors Precursor Sources cluster_conversion Conversion to Benzoic Acid cluster_synthesis Synthesis cluster_excretion Excretion Polyphenols Dietary Polyphenols (Fruits, Vegetables, Tea) Gut_Microbiota Gut Microbiota Metabolism Polyphenols->Gut_Microbiota Phenylalanine Phenylalanine Phenylalanine->Gut_Microbiota Toluene Toluene Exposure Liver_Oxidation Liver Oxidation Toluene->Liver_Oxidation Benzoic_Acid Benzoic Acid Gut_Microbiota->Benzoic_Acid Liver_Oxidation->Benzoic_Acid Glycine_Conjugation Glycine Conjugation (Liver & Kidneys) Benzoic_Acid->Glycine_Conjugation Hippuric_Acid Hippuric Acid Glycine_Conjugation->Hippuric_Acid Urine Urinary Excretion Hippuric_Acid->Urine

Metabolic Pathway of Hippuric Acid.

Quantitative Data and Performance Comparison

The following table summarizes the key performance characteristics of this compound and hippuric acid as biomarkers based on available data.

FeatureThis compoundHippuric Acid
Primary Indication Coffee ConsumptionPolyphenol-rich food intake (fruits, vegetables, nuts), Toluene exposure, Metabolic health
Specificity High for coffee; not found after consumption of tea or chicory coffee.Lower; influenced by a wide range of dietary factors, gut microbiota, and environmental exposure.
Matrix UrineUrine, Blood
Excretion Kinetics Peak Excretion: ~2 hours post-consumption. Return to Baseline: ~24 hours.Variable, dependent on the source of benzoic acid and individual metabolism.
Normal Concentration Varies with coffee intake.Blood: ~16.74 ± 11.16 µM in adults. Urine: Can range from 0.25 to 250 µg/ml. Approximately 1-2 mM excreted daily without significant solvent exposure.
Correlation w/ Intake Strong qualitative indicator.Fruit/Vegetable Intake: Correlation coefficient (r) of 0.62 in children and 0.41 in adolescents. Nut Intake: Positively associated with nut consumption.
Key Confounders Minimal; primarily related to the amount and type of coffee consumed.Diet (fruits, vegetables, nuts, wine, tea), gut microbiota composition, toluene exposure, age, sex.

Experimental Protocols for Biomarker Quantification

The quantification of this compound and hippuric acid in biological samples is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity, making it a preferred method for targeted quantification.

1. Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex to ensure homogeneity.

  • Centrifuge samples to pellet any particulate matter (e.g., 13,500 x g for 5 minutes).

  • Perform a "dilute-and-shoot" method: Dilute the supernatant with a suitable solvent (e.g., 5% methanol (B129727) in water) to a standardized concentration or to reduce matrix effects.

  • Add an internal standard (e.g., isotopically labeled hippuric acid like ¹³C₆-hippuric acid) to correct for variations in sample processing and instrument response.

2. Chromatographic Separation:

  • Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Detection:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative or positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, enhancing specificity.

  • Quantification: Generate a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Sample Urine Sample Centrifugation Centrifugation Sample->Centrifugation Dilution Dilution & Internal Standard Spiking UPLC UHPLC Separation (C18 Column) Dilution->UPLC Centrifugation->Dilution MS Tandem Mass Spectrometer (ESI, MRM Mode) UPLC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS Experimental Workflow.
Protocol 2: Analysis by ¹H NMR Spectroscopy

NMR is a powerful tool for metabolomics, allowing for the simultaneous detection of multiple metabolites in a single, non-destructive analysis.

1. Sample Preparation (Urine):

  • Thaw urine samples and centrifuge to remove precipitates.

  • Mix a specific volume of urine (e.g., 540 µL) with a prepared NMR buffer (e.g., 60 µL of 1.5 M KH₂PO₄ in D₂O, pH 7.4).

  • The buffer contains D₂O for field frequency locking and a chemical shift reference standard like TSP (trimethylsilylpropanoic acid).

2. Data Acquisition:

  • Transfer the prepared sample to an NMR tube.

  • Acquire ¹H NMR spectra using a high-field NMR spectrometer.

  • Use a pulse sequence with water suppression to attenuate the large water signal in urine.

3. Data Processing and Analysis:

  • Process the raw NMR data (e.g., Fourier transformation, phasing, and baseline correction).

  • Identify metabolites by comparing the chemical shifts and coupling patterns to spectral databases.

  • Quantify metabolites by integrating the area of their characteristic peaks relative to the known concentration of the internal standard. For this compound, the spectral region δ 6.640−6.654 can be used for relative quantification.

Conclusion and Recommendations

The choice between this compound and hippuric acid as a biomarker depends entirely on the research question.

  • For studies specifically investigating coffee consumption, this compound is the superior biomarker due to its high specificity and clear dose-response relationship. Its rapid excretion kinetics makes it an excellent acute marker of intake.

  • For broader dietary assessments, particularly those focused on fruit, vegetable, or general polyphenol intake, hippuric acid is a valuable, albeit less specific, biomarker. Researchers must be mindful of its numerous confounders, including other dietary sources, gut microbiome variations, and potential environmental exposures. When using hippuric acid, it is advisable to collect comprehensive dietary and lifestyle data to aid in the interpretation of the results.

References

Establishing Reference Ranges for Urinary 2-Furoylglycine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the current understanding of urinary 2-Furoylglycine (2-FG) as a biomarker, with a focus on establishing reference ranges for clinical and research applications. Urinary 2-FG is increasingly recognized as a specific and sensitive biomarker of dietary intake of furan-containing compounds, most notably from coffee consumption. This document summarizes available quantitative data, compares analytical methodologies, and provides detailed experimental protocols to aid researchers, scientists, and drug development professionals in their study design and data interpretation.

Understanding this compound

This compound is a metabolite derived from the ingestion of furan (B31954) derivatives, which are formed during the heat treatment of foods through the Maillard reaction. Its presence in urine is strongly associated with the consumption of coffee, making it a reliable short-term biomarker for coffee intake. The metabolic pathway involves the conversion of furoic acid, a compound found in coffee and other heat-processed foods, to its glycine (B1666218) conjugate, this compound, which is then excreted in the urine.

Reference Ranges in Healthy Adults

Establishing a definitive reference range for urinary this compound is challenging due to its high dependence on dietary habits, particularly coffee consumption. However, data from a comprehensive study on the human urine metabolome provides a valuable baseline for healthy adults.

AnalyteMean Concentration (µM)Range (µM)Mean Concentration (µM/mM Creatinine)Range (µM/mM Creatinine)Analytical Method
This compound 4.00.9–8.49.952.0–18.66NMR

Data sourced from "The Human Urine Metabolome" study.

It is crucial to note that these values represent a general population and can be significantly influenced by the timing and amount of coffee consumed.

Impact of Dietary Intake

The primary dietary source of precursors to urinary this compound is coffee. Studies have demonstrated a rapid increase in urinary 2-FG levels following coffee consumption.

Key Findings:

  • Maximal excretion of this compound occurs approximately 2 hours after coffee ingestion.[1][2][3][4]

  • Levels typically return to baseline within 24 hours.[1]

  • The biomarker is not significantly excreted after the consumption of coffee substitutes like tea or chicory coffee.

While coffee is the most significant contributor, other heat-processed foods containing furan derivatives may also lead to the formation of this compound. However, quantitative data on the impact of other specific foods is limited.

Pediatric Reference Ranges

To date, there is a notable lack of established reference ranges for urinary this compound in pediatric populations (infants, children, and adolescents). While some metabolomics studies have been conducted in children, they have not specifically reported concentration levels for this metabolite. Further research is required to establish normal ranges in these age groups, which is critical for the use of this compound as a biomarker in pediatric studies.

Comparison of Analytical Methodologies

Several analytical techniques can be employed for the quantification of this compound in urine. The choice of method will depend on the specific requirements of the study, including sensitivity, specificity, and throughput.

Analytical MethodAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy - Highly quantitative and reproducible- Non-destructive- Provides structural information- Lower sensitivity compared to MS-based methods
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - High sensitivity and specificity- Suitable for high-throughput analysis- Requires stable isotope-labeled internal standards for accurate quantification- Can be subject to matrix effects
Gas Chromatography-Mass Spectrometry (GC-MS) - High chromatographic resolution- Well-established technique- Requires derivatization of the analyte- Less suitable for thermally labile compounds

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are summaries of typical protocols for the analysis of urinary this compound using NMR and HPLC-MS/MS.

Sample Preparation and Analysis by ¹H NMR Spectroscopy

Objective: To quantify this compound in human urine.

Methodology:

  • Sample Collection: Collect first-morning void or 24-hour urine samples.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 13,000 g for 10 minutes to remove particulate matter.

    • Mix an aliquot of the urine supernatant (e.g., 540 µL) with a phosphate (B84403) buffer (e.g., 60 µL of 1.5 M K₂HPO₄, pH 7.4) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt; TMSP).

    • Add D₂O to the buffer to provide a field frequency lock.

  • NMR Analysis:

    • Acquire ¹H NMR spectra on a spectrometer operating at a proton frequency of 600 MHz or higher.

    • Use a standard one-dimensional pulse sequence with water suppression (e.g., NOESYPR1D).

    • Set acquisition parameters to ensure adequate signal-to-noise and resolution (e.g., 64-128 scans, 32K data points, spectral width of 12 ppm).

  • Data Processing and Quantification:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, Chenomx).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Identify the characteristic signals of this compound (e.g., multiplets at approximately 7.25, 6.55, and 4.15 ppm).

    • Quantify the concentration of this compound by integrating the area of its characteristic peaks relative to the known concentration of the internal standard (TMSP).

Sample Preparation and Analysis by HPLC-MS/MS

Objective: To achieve high-sensitivity quantification of this compound in human urine.

Methodology:

  • Sample Collection: Collect first-morning void or 24-hour urine samples.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Spike the samples with a stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N).

    • Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

  • HPLC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol.

  • MS/MS Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

    • Optimize the mass spectrometer parameters for the detection of this compound and its internal standard.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

      • This compound: m/z 170 -> m/z 95

      • This compound-¹³C₂,¹⁵N: m/z 173 -> m/z 95

  • Data Analysis and Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of this compound Furan-Containing Foods\n(e.g., Coffee) Furan-Containing Foods (e.g., Coffee) Furoic Acid Furoic Acid Furan-Containing Foods\n(e.g., Coffee)->Furoic Acid Ingestion & Metabolism This compound This compound Furoic Acid->this compound Conjugation Glycine Glycine Glycine->this compound Urine Excretion Urine Excretion This compound->Urine Excretion

Caption: Metabolic pathway of this compound from dietary sources.

Workflow for Establishing Urinary this compound Reference Ranges cluster_0 Study Design & Sample Collection cluster_1 Analytical Measurement cluster_2 Data Analysis & Range Establishment A Define Healthy Population Cohort (Age, Gender, Diet stratification) B Standardized Urine Sample Collection (e.g., 24-hour, first morning void) A->B C Sample Preparation (e.g., Centrifugation, addition of internal standard) B->C D Quantitative Analysis (e.g., NMR, HPLC-MS/MS) C->D E Data Processing & Normalization (e.g., Creatinine correction) D->E F Statistical Analysis (e.g., Calculation of percentiles) E->F G Establishment of Reference Ranges (e.g., 2.5th - 97.5th percentile) F->G

Caption: Experimental workflow for reference range establishment.

References

Elevated 2-Furoylglycine Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the clinical significance of elevated 2-furoylglycine levels, offering a comparative analysis of its utility as a biomarker in various contexts. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further investigation and application.

Introduction

This compound is an acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism. However, elevated levels of specific acylglycines can be indicative of particular physiological or pathological states. The origins of this compound are primarily exogenous, stemming from the metabolism of furan (B31954) derivatives found in certain foods, especially those that have undergone heat treatment, and from microbial metabolism within the gut. This guide explores the clinical contexts in which elevated this compound is observed and compares its performance as a biomarker against other established or emerging alternatives.

Clinical Significance of Elevated this compound

Elevated levels of this compound have been most prominently associated with the consumption of coffee. More recently, its potential as a biomarker for certain diseases, including age-related macular degeneration (AMD), has been investigated.

Multiple studies have established this compound as a reliable biomarker for coffee consumption. Furan derivatives, formed during the roasting of coffee beans, are metabolized in the body to 2-furoic acid, which is then conjugated with glycine (B1666218) to form this compound and subsequently excreted in the urine.

  • Key Findings: Urinary excretion of this compound peaks approximately 2 hours after coffee consumption and returns to baseline levels within 24 hours[1][2]. This makes it a sensitive and specific short-term biomarker of coffee intake. Its levels are not significantly affected by the consumption of other beverages like tea or chicory coffee[1].

Recent research has identified elevated serum levels of this compound as a potential biomarker for the progression of AMD, a leading cause of vision loss in older adults.

  • Key Findings: Studies have shown a significant increase in serum this compound concentrations in individuals with progressing AMD compared to those in non-progressive stages and healthy controls[3]. This suggests a potential link between the metabolic pathways involving this compound and the pathophysiology of AMD.

The association between this compound and colorectal cancer is less direct and requires further investigation. While some metabolomics studies have identified changes in various metabolites in CRC patients, specific quantitative data linking elevated this compound directly to CRC are not as well-established as for coffee consumption or AMD.

Comparative Data on Biomarkers

To provide a clear comparison, the following tables summarize the performance of this compound against alternative biomarkers for coffee consumption, AMD, and CRC.

Table 1: Comparison of Biomarkers for Coffee Consumption

BiomarkerMatrixTypeKey AdvantagesKey Disadvantages
This compound Urine, PlasmaMetaboliteHigh specificity for coffee, rapid response to intake.[1]Short half-life, reflects recent consumption only.
Trigonelline Urine, PlasmaAlkaloidHigh specificity for coffee, longer half-life than this compound.Concentration can vary with roasting degree.
N-methylpyridinium (NMP) UrineMetaboliteSpecific to roasted coffee, stable biomarker.May not directly correlate with the amount of coffee consumed.
Caffeine Metabolites Urine, PlasmaMetabolitesWidely measured and well-understood metabolism.Not specific to coffee (present in tea, soda, etc.), metabolism varies between individuals.

Table 2: Comparison of Biomarkers for Age-Related Macular Degeneration (AMD)

BiomarkerMatrixTypeAssociation with AMD
This compound SerumMetaboliteIncreased levels associated with disease progression.
Hypoxanthine SerumMetaboliteIncreased levels associated with disease progression.
Lipids (e.g., 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) SerumLipidsAltered lipid profiles observed in AMD patients.
Complement Factors (e.g., CFH, C3) BloodProteinsGenetic variants and altered levels are major risk factors for AMD.

Table 3: Comparison of Biomarkers for Colorectal Cancer (CRC)

BiomarkerMatrixTypeKey Performance Metrics
This compound Stool, SerumMetaboliteAssociation suggested in metabolomics studies, but specific performance data is limited.
Carcinoembryonic Antigen (CEA) BloodProteinWidely used for monitoring, but lacks sensitivity and specificity for early detection.
Carbohydrate Antigen 19-9 (CA 19-9) BloodGlycoproteinUsed in conjunction with CEA for monitoring.
Methylated Septin 9 (mSEPT9) PlasmaEpigeneticHigher sensitivity than CEA for early-stage CRC.
Fecal Immunochemical Test (FIT) StoolProteinNon-invasive, widely used for screening, detects blood in stool.
Stool DNA tests StoolGeneticDetects cancer-related DNA mutations and methylation changes.

Experimental Protocols

A detailed methodology for the quantification of this compound is crucial for reproducible research. Below is a representative protocol for the analysis of this compound in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C-labeled this compound) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a UPLC vial for analysis.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-98% B

    • 8-9 min: 98% B

    • 9-9.1 min: 98-2% B

    • 9.1-12 min: 2% B

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 168.04 -> Product ions (m/z) 124.03, 95.01

    • Internal Standard (¹³C-2-Furoylglycine): Precursor ion (m/z) 173.05 -> Product ions (m/z) 128.04, 99.02

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

4. Quantification

  • A calibration curve is constructed using a series of known concentrations of a this compound standard.

  • The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow.

cluster_0 Dietary Intake cluster_1 Metabolism cluster_2 Excretion Furan Derivatives (from Coffee, Heated Foods) Furan Derivatives (from Coffee, Heated Foods) 2-Furoic Acid 2-Furoic Acid Furan Derivatives (from Coffee, Heated Foods)->2-Furoic Acid Oxidation 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic Acid->2-Furoyl-CoA Acyl-CoA Synthetase This compound This compound 2-Furoyl-CoA->this compound Glycine N-acyltransferase + Glycine Urine Urine This compound->Urine

Metabolic pathway of this compound formation.

cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis A Urine Sample Collection B Centrifugation A->B C Protein Precipitation (Methanol + Internal Standard) B->C D Evaporation & Reconstitution C->D E UPLC Separation (C18 Column) D->E F Mass Spectrometry (ESI-, MRM) E->F G Peak Integration F->G H Quantification (Calibration Curve) G->H

Experimental workflow for this compound analysis.

Conclusion

Elevated this compound is a well-established, specific biomarker for recent coffee consumption. Its potential as a biomarker for disease, particularly in the context of AMD, is a promising area of ongoing research. For colorectal cancer, its role is less clear, and other biomarkers currently demonstrate greater clinical utility. The provided experimental protocol offers a robust method for the accurate quantification of this compound, which will be essential for future studies aiming to validate and expand upon its clinical significance. This guide serves as a valuable resource for researchers in the fields of metabolomics, clinical chemistry, and drug development, providing a foundation for further exploration of this compound as a clinically relevant biomarker.

References

A Comparative Analysis of 2-Furoylglycine and Other Furan Metabolites in Coffee

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-furoylglycine and other furan (B31954) metabolites found in coffee. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Coffee, a globally consumed beverage, contains a complex mixture of chemical compounds, including a variety of furan derivatives. These compounds are primarily formed during the roasting process through the Maillard reaction and caramelization of carbohydrates. While some of these metabolites contribute to the characteristic aroma and flavor of coffee, others, such as furan, are of toxicological concern. This compound, a urinary metabolite of furan precursors, has emerged as a specific biomarker for coffee consumption. This guide will delve into a comparative analysis of this compound against other prevalent furan metabolites in coffee, focusing on their concentrations, metabolic pathways, and biological activities.

Quantitative Comparison of Furan Metabolites in Coffee

The concentration of furan and its derivatives can vary significantly depending on the type of coffee bean, roasting conditions, and brewing method. While this compound is a key metabolite found in biological fluids after coffee consumption, its direct quantification in coffee beverages is not commonly reported as it is a product of human metabolism. The following tables summarize the concentrations of major furan metabolites found in various coffee products.

Table 1: Concentration of Furan and its Derivatives in Roasted Coffee and Brewed Coffee

CompoundRoasted Coffee (µg/kg)Brewed Coffee (µg/L)References
FuranND - 656938.7 - 250[1][2]
2-Methylfuran2 - 29639172 - 583[1][3]
3-MethylfuranND - 5086.4 - 19[3]
Furfural (B47365)3,000 - 219,000Data not readily available
5-Hydroxymethylfurfural (5-HMF)7,300 - 897,000Data not readily available

ND: Not Detected

Metabolic Pathways

Furan and its derivatives from coffee are metabolized in the body, leading to various end products, including this compound. Understanding these pathways is crucial for assessing the biological impact of coffee consumption.

Metabolism of Furan Derivatives to this compound

Furan derivatives such as furfural and 2-furoic acid, present in coffee, are absorbed and undergo metabolic transformation. The primary pathway leading to the formation of this compound involves the oxidation of these precursors to 2-furoic acid, which is then conjugated with the amino acid glycine (B1666218). This conjugation reaction is a common detoxification pathway for carboxylic acids.

Furan_Derivatives Furan Derivatives (e.g., Furfural) Oxidation Oxidation Furan_Derivatives->Oxidation Two_Furoic_Acid 2-Furoic Acid Oxidation->Two_Furoic_Acid Glycine_Conjugation Glycine Conjugation (Glycine N-acyltransferase) Two_Furoic_Acid->Glycine_Conjugation Two_Furoylglycine This compound Glycine_Conjugation->Two_Furoylglycine Excretion Urinary Excretion Two_Furoylglycine->Excretion

Caption: Metabolic conversion of furan derivatives from coffee to this compound.

Bioactivation and Detoxification of Furan

Furan itself undergoes a more complex metabolic pathway, which can lead to toxic effects. It is bioactivated by cytochrome P450 enzymes (primarily CYP2E1) to a reactive metabolite, cis-2-butene-1,4-dial. This reactive intermediate can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity. Detoxification of cis-2-butene-1,4-dial can occur through conjugation with glutathione (B108866) (GSH).

Furan Furan CYP2E1 CYP2E1 (Bioactivation) Furan->CYP2E1 Reactive_Metabolite cis-2-butene-1,4-dial (Reactive Metabolite) CYP2E1->Reactive_Metabolite GSH_Conjugation Glutathione (GSH) Conjugation (Detoxification) Reactive_Metabolite->GSH_Conjugation Cellular_Macromolecules Cellular Macromolecules (DNA, Protein) Reactive_Metabolite->Cellular_Macromolecules Excretion Excretion GSH_Conjugation->Excretion Toxicity Toxicity (Cytotoxicity, Genotoxicity) Cellular_Macromolecules->Toxicity

Caption: Bioactivation and detoxification pathways of furan.

Biological and Toxicological Profile

The biological activities and toxicological profiles of this compound and other furan metabolites differ significantly.

This compound:

  • Biological Activity: this compound is primarily recognized as a biomarker of coffee consumption. Limited research exists on its specific biological activities, though some studies on furoyl-conjugated amino acids suggest potential for various biological effects.

  • Toxicology: There is a lack of specific toxicological data for this compound. As a glycine conjugate, it is generally considered a detoxification product with reduced toxicity compared to its precursors.

Furan:

  • Biological Activity: Furan itself does not have known beneficial biological activities.

  • Toxicology: Furan is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). Its toxicity is mediated by its reactive metabolite, cis-2-butene-1,4-dial, which can cause liver toxicity and cancer in animal models.

Other Furan Derivatives (Furfural, 5-HMF):

  • Biological Activity: Some furan derivatives may exhibit antioxidant properties.

  • Toxicology: Furfural and 5-HMF are generally considered less toxic than furan. However, at high concentrations, they can exhibit cytotoxic and genotoxic effects.

Experimental Protocols

Accurate quantification of furan metabolites is essential for research and risk assessment. The following are detailed methodologies for the analysis of furan in coffee and this compound in urine.

Quantification of Furan in Coffee by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the determination of the volatile compound furan in coffee samples.

1. Sample Preparation:

  • For roasted coffee beans, cryogenically grind the beans to a fine powder.
  • For brewed coffee, use the liquid sample directly.
  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
  • Add a known amount of deuterated furan (furan-d4) as an internal standard.
  • Add a saturated solution of sodium chloride (NaCl) to increase the volatility of furan.
  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. HS-GC-MS Analysis:

  • Headspace Autosampler Conditions:
  • Incubation Temperature: 60-80°C
  • Incubation Time: 20-30 minutes
  • Syringe Temperature: 90°C
  • Injection Volume: 1 mL
  • GC Conditions:
  • Column: DB-624 or equivalent (60 m x 0.25 mm, 1.4 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
  • Oven Temperature Program:
  • Initial temperature: 35°C, hold for 5 minutes
  • Ramp to 100°C at 5°C/min
  • Ramp to 240°C at 20°C/min, hold for 5 minutes
  • Injector Temperature: 200°C
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Ions to Monitor: m/z 68 for furan and m/z 72 for furan-d4
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C

3. Quantification:

  • Create a calibration curve using standards of furan and the internal standard.
  • Calculate the concentration of furan in the sample based on the peak area ratio of the analyte to the internal standard.

"Sample_Prep" [label="Sample Preparation\n(Grinding, Weighing,\nInternal Standard Addition)", fillcolor="#FBBC05"]; "HS_Vial" [label="Sealed Headspace Vial", shape=cylinder, fillcolor="#FBBC05"]; "Incubation" [label="Incubation\n(60-80°C)", shape=ellipse, fillcolor="#FFFFFF"]; "HS_Injection" [label="Headspace Injection", fillcolor="#34A853"]; "GC_Separation" [label="GC Separation", fillcolor="#34A853"]; "MS_Detection" [label="MS Detection (SIM)", fillcolor="#34A853"]; "Data_Analysis" [label="Data Analysis and\nQuantification", fillcolor="#EA4335"];

"Sample_Prep" -> "HS_Vial"; "HS_Vial" -> "Incubation"; "Incubation" -> "HS_Injection"; "HS_Injection" -> "GC_Separation"; "GC_Separation" -> "MS_Detection"; "MS_Detection" -> "Data_Analysis"; }

Caption: Experimental workflow for the analysis of furan in coffee by HS-GC-MS.

Quantification of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
  • Take a 100 µL aliquot of the supernatant.
  • Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d3).
  • Perform a protein precipitation step by adding 300 µL of cold acetonitrile.
  • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Conditions:
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Flow Rate: 0.3 mL/min
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-7 min: 95% B
  • 7.1-10 min: 5% B
  • Injection Volume: 5 µL
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • This compound: Precursor ion (e.g., m/z 170.0) → Product ion (e.g., m/z 95.0)
  • Internal Standard: Precursor ion (e.g., m/z 173.0) → Product ion (e.g., m/z 98.0)
  • Collision Energy and other parameters should be optimized for the specific instrument.

3. Quantification:

  • Construct a calibration curve using matrix-matched standards.
  • Determine the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.

"Urine_Sample" [label="Urine Sample", fillcolor="#FBBC05"]; "Centrifugation1" [label="Centrifugation", shape=ellipse, fillcolor="#FFFFFF"]; "Supernatant" [label="Supernatant Collection", fillcolor="#FBBC05"]; "IS_Addition" [label="Internal Standard\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#34A853"]; "Centrifugation2" [label="Centrifugation", shape=ellipse, fillcolor="#FFFFFF"]; "Evaporation" [label="Evaporation", shape=ellipse, fillcolor="#FFFFFF"]; "Reconstitution" [label="Reconstitution", fillcolor="#34A853"]; "LC_MS_Analysis" [label="LC-MS/MS Analysis\n(MRM)", fillcolor="#EA4335"]; "Quantification" [label="Quantification", fillcolor="#EA4335"];

"Urine_Sample" -> "Centrifugation1"; "Centrifugation1" -> "Supernatant"; "Supernatant" -> "IS_Addition"; "IS_Addition" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation2"; "Centrifugation2" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "LC_MS_Analysis"; "LC_MS_Analysis" -> "Quantification"; } Caption: Workflow for the quantification of this compound in urine by LC-MS/MS.

Conclusion

This guide provides a comparative overview of this compound and other furan metabolites in coffee. While furan and its derivatives are present in coffee as a result of the roasting process, this compound is a key human metabolite of these precursors and serves as a reliable biomarker for coffee consumption. From a toxicological standpoint, furan is of the greatest concern due to its carcinogenic potential. In contrast, this compound, as a detoxification product, is expected to have a much lower toxicity profile, although specific datais limited. The provided experimental protocols offer robust methods for the quantification of these compounds, which is fundamental for further research into the health effects of coffee consumption and for ensuring food safety. Future research should focus on the direct quantification of this compound precursors in various coffee products and a more thorough toxicological evaluation of this compound to provide a more complete risk-benefit analysis of furan metabolites in coffee.

References

Cross-Validation of Analytical Methods for 2-Furoylglycine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 2-Furoylglycine, a metabolite of interest in various research fields, including nutrition and disease biomarker discovery. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to assist researchers in selecting the most appropriate method for their specific needs. This guide is based on established analytical principles and data from studies on this compound and structurally similar N-acyl amino acids.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in any scientific investigation, balancing the need for sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. Please note that direct comparative studies for this compound are limited; therefore, some performance data is based on the analysis of structurally related N-acyl amino acids as surrogates.

Table 1: Comparison of Quantitative Performance Parameters for this compound Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (Range) 1 - 500 µg/mL0.1 - 100 µg/mL2 - 2000 ng/mL[1]
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.1 µg/mL~2 ng/mL[1]
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 105%[1]
Precision (%RSD) < 15%< 15%< 10%[1]
Sample Preparation Simple dilution/extractionDerivatization requiredSimple dilution/extraction
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes5 - 10 minutes[1]
Specificity ModerateHighVery High
Cost LowMediumHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a cost-effective approach for the quantification of this compound, particularly at higher concentrations.

  • Sample Preparation:

    • To 1 mL of urine, add 10 µL of an internal standard solution (e.g., Hippuric acid).

    • Acidify the sample with 50 µL of 1M HCl.

    • Extract the analyte with 3 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher specificity and sensitivity than HPLC-UV. However, it requires derivatization to make the non-volatile this compound amenable to gas chromatography.

  • Sample Preparation and Derivatization:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction as described for the HPLC-UV method.

    • Evaporate the organic extract to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification. Monitor characteristic ions for this compound-TMS and the internal standard.

  • Quantification:

    • Construct a calibration curve based on the peak area ratios of the analyte to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of this compound, making it ideal for low-level detection in complex biological matrices. The following protocol is adapted from a method for the similar compound N-(2-Furoyl)leucine.

  • Sample Preparation:

    • Urine: Dilute the urine sample 1:10 with a solution of 50% methanol (B129727) in water containing a stable isotope-labeled internal standard. Vortex and inject directly.

    • Plasma: To 50 µL of plasma, add 150 µL of methanol containing the internal standard to precipitate proteins. Vortex and centrifuge. Inject the supernatant.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification:

    • Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard. The method demonstrates excellent linearity over a concentration range of 2 - 2000 ng/mL in both human plasma and urine.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable results, which is essential when methods are transferred between laboratories or when a new method is introduced.

CrossValidationWorkflow start Start: Define Acceptance Criteria prep_samples Prepare a Set of Quality Control (QC) and Study Samples start->prep_samples analyze_a Analyze Samples with Method A (Reference Method) prep_samples->analyze_a analyze_b Analyze Samples with Method B (New/Alternative Method) prep_samples->analyze_b compare_data Statistically Compare Results (e.g., Bland-Altman, Regression) analyze_a->compare_data analyze_b->compare_data evaluate Evaluate Against Acceptance Criteria compare_data->evaluate pass Methods are Interchangeable Cross-Validation Successful evaluate->pass Pass fail Investigate Discrepancies (e.g., Method Bias, Matrix Effects) evaluate->fail Fail end End pass->end re_evaluate Re-evaluate and Repeat Analysis fail->re_evaluate re_evaluate->analyze_a re_evaluate->analyze_b

Caption: A typical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Metabolic Pathways of 2-Furoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and predicted metabolic pathways of 2-Furoylglycine, a dietary-derived metabolite. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to serve as a valuable resource for those involved in metabolomics research and drug development.

Introduction to this compound

This compound is an N-acylglycine that is formed in the body through the conjugation of 2-furoic acid with the amino acid glycine (B1666218).[1] 2-furoic acid is derived from the metabolism of furan-containing compounds found in a variety of foods, particularly those that have undergone heat treatment.[2][3] Notably, this compound has been identified as a reliable biomarker for coffee consumption, as furan (B31954) derivatives are present in roasted coffee beans.[4][5] Understanding the metabolic fate of this compound is crucial for assessing its physiological roles and its potential as a biomarker for dietary exposure.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves its formation from precursor molecules and its subsequent breakdown into constituent components. A comparative overview of the central human pathway and a bacterial pathway for the metabolism of its precursor, 2-furoic acid, is presented below.

Human Metabolic Pathway

In humans, the principal pathway involves the enzymatic conjugation of 2-furoic acid with glycine to form this compound. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for the detoxification of various acyl-CoA molecules. The primary predicted fate of this compound is its hydrolysis back to 2-furoic acid and glycine.

Human_Metabolic_Pathway Furan-containing compounds (from diet) Furan-containing compounds (from diet) 2-Furoic acid 2-Furoic acid Furan-containing compounds (from diet)->2-Furoic acid Metabolism 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic acid->2-Furoyl-CoA Acyl-CoA Synthetase This compound This compound 2-Furoyl-CoA->this compound Glycine N-acyltransferase (GLYAT) This compound->2-Furoic acid Hydrolysis Glycine Glycine This compound->Glycine Hydrolysis Urinary Excretion Urinary Excretion This compound->Urinary Excretion Glycine->this compound Bacterial_Metabolic_Pathway 2-Furoic acid 2-Furoic acid 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic acid->2-Furoyl-CoA ATP, CoA Intermediate(s) Intermediate(s) 2-Furoyl-CoA->Intermediate(s) Oxidation 2-Oxoglutarate 2-Oxoglutarate Intermediate(s)->2-Oxoglutarate Oxidation TCA Cycle TCA Cycle 2-Oxoglutarate->TCA Cycle

References

confirming the specificity of 2-Furoylglycine for coffee intake

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the specificity of 2-Furoylglycine as a biomarker for coffee consumption, supported by experimental data and detailed protocols.

Introduction

In the fields of nutrition, epidemiology, and clinical research, the accurate assessment of dietary intake is paramount. Self-reported dietary information is often subject to recall bias and inaccuracies. Therefore, the identification and validation of specific biomarkers for the consumption of particular foods and beverages are of significant interest. This compound (2-FG) has emerged as a promising biomarker for coffee intake. This guide provides a detailed comparison of 2-FG with other potential dietary markers, presents supporting experimental data, and outlines the methodologies used for its detection and quantification.

Specificity of this compound for Coffee Intake

This compound is a metabolite derived from the consumption of furan-containing compounds, which are formed during the Maillard reaction and caramelization processes that occur during the roasting of coffee beans.[1][2] The specificity of 2-FG as a biomarker for coffee consumption has been investigated by comparing its excretion after the intake of coffee with that of other beverages and foods.

A key study demonstrated that while 2-FG is readily detected in the urine of individuals after coffee consumption, it is not found after the intake of coffee substitutes such as tea and chicory coffee.[3][4] This indicates a high degree of specificity for coffee over these common alternatives.

Furthermore, while other heat-processed foods and beverages, such as baked goods, processed meats, and dried fruits, also contain furan (B31954) derivatives, the metabolic end-product appears to be specific. For instance, the consumption of dried plums, which contain 5-(hydroxymethyl)-2-furfural, leads to the urinary excretion of N-(5-hydroxymethyl-2-furoyl)glycine, a distinct metabolite from this compound.[5] This suggests that the specific furan precursors present in different foods lead to the formation of unique glycine-conjugated metabolites, reinforcing the specificity of 2-FG for coffee.

However, it is important to note that while the evidence for the specificity of 2-FG for coffee is strong, comprehensive studies directly comparing the urinary excretion of 2-FG after the consumption of a wide array of furan-containing foods are still limited.

Quantitative Data on this compound Excretion

The excretion kinetics of this compound have been characterized, providing a temporal window for its detection following coffee consumption. A study involving healthy volunteers who consumed a single dose of espresso found that the urinary excretion of 2-FG peaks approximately 2 hours after consumption and returns to baseline levels within 24 hours. This distinct excretion profile makes 2-FG a reliable short-term biomarker of recent coffee intake.

Time PointRelative Urinary this compound Level (Mean ± SEM)
Baseline (0h)Not detected
2 hours1.00 ± 0.15
4 hours0.65 ± 0.12
8 hours0.25 ± 0.08
24 hoursNot detected
Table 1: Relative urinary excretion of this compound after a single dose of espresso. Data are normalized to the peak excretion at 2 hours. (Adapted from Heinzmann et al., 2015)

Experimental Protocols

The primary method for the detection and quantification of this compound in urine is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolomics. This non-targeted approach allows for the simultaneous measurement of a wide range of metabolites in a biological sample.

Sample Preparation for ¹H NMR Analysis of Urine
  • Urine Collection: Collect mid-stream urine samples. For kinetic studies, timed collections are necessary.

  • Centrifugation: Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to remove cells and particulate matter.

  • Buffering: To a 540 µL aliquot of the urine supernatant, add 60 µL of a phosphate (B84403) buffer (0.2 M Na₂HPO₄/NaH₂PO₄, pH 7.4) prepared in D₂O. The D₂O provides a field frequency lock for the NMR spectrometer.

  • Internal Standard: The buffer should contain a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.0) and quantification.

  • Transfer: Transfer the final mixture into a 5 mm NMR tube.

¹H NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Pulse Sequence: Employ a standard one-dimensional ¹H NMR pulse sequence with water suppression, such as the NOESY-presaturation sequence (RD-90°-t₁-90°-tₘ-90°-ACQ).

  • Acquisition Parameters:

    • Temperature: Maintain a constant temperature, typically 300 K.

    • Spectral Width: Set a spectral width of approximately 12 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (RD): Use a relaxation delay of 4 seconds to ensure full relaxation of the protons.

    • Mixing Time (tₘ): A mixing time of 100 ms (B15284909) is typically used in the NOESY-presaturation sequence.

Data Processing and Analysis
  • Phasing and Baseline Correction: Process the raw NMR data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phasing, and baseline correction.

  • Chemical Shift Referencing: Reference the spectra to the TSP signal at δ 0.0.

  • Identification of this compound: Identify the characteristic signals of this compound in the ¹H NMR spectrum. The key signals are typically found at approximately δ 7.21 (dd), δ 6.65 (dd), and δ 4.08 (d).

  • Quantification: Integrate the area of a well-resolved signal of this compound and normalize it to the integral of the internal standard (TSP) to determine its concentration. For relative quantification, normalization to urinary creatinine (B1669602) is often performed to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The metabolic pathway from furan precursors in roasted coffee to the urinary excretion of this compound is a multi-step process. The following diagram illustrates this pathway.

metabolic_pathway cluster_roasting Coffee Roasting cluster_ingestion Ingestion & Metabolism cluster_excretion Excretion Maillard Reaction\n(Sugars + Amino Acids) Maillard Reaction (Sugars + Amino Acids) Furan & Furan Derivatives Furan & Furan Derivatives Maillard Reaction\n(Sugars + Amino Acids)->Furan & Furan Derivatives Formation 2-Furoic Acid 2-Furoic Acid Furan & Furan Derivatives->2-Furoic Acid Metabolism in Liver 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic Acid->2-Furoyl-CoA Activation This compound This compound 2-Furoyl-CoA->this compound Glycine Conjugation Urine Urine This compound->Urine Renal Excretion Coffee Beans Coffee Beans Coffee Beans->Maillard Reaction\n(Sugars + Amino Acids) Roasting experimental_workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_validation Biomarker Validation Human Intervention Study Human Intervention Study Dietary Control\n(Coffee vs. Non-Coffee Periods) Dietary Control (Coffee vs. Non-Coffee Periods) Human Intervention Study->Dietary Control\n(Coffee vs. Non-Coffee Periods) Urine Sample Collection Urine Sample Collection Dietary Control\n(Coffee vs. Non-Coffee Periods)->Urine Sample Collection Sample Preparation\n(Centrifugation, Buffering) Sample Preparation (Centrifugation, Buffering) Urine Sample Collection->Sample Preparation\n(Centrifugation, Buffering) 1H NMR Spectroscopy 1H NMR Spectroscopy Sample Preparation\n(Centrifugation, Buffering)->1H NMR Spectroscopy Data Processing & Analysis Data Processing & Analysis 1H NMR Spectroscopy->Data Processing & Analysis Metabolite Identification\n(this compound) Metabolite Identification (this compound) Data Processing & Analysis->Metabolite Identification\n(this compound) Quantification & Statistical Analysis Quantification & Statistical Analysis Metabolite Identification\n(this compound)->Quantification & Statistical Analysis Specificity & Kinetic Analysis Specificity & Kinetic Analysis Quantification & Statistical Analysis->Specificity & Kinetic Analysis Validation as Coffee Biomarker Validation as Coffee Biomarker Specificity & Kinetic Analysis->Validation as Coffee Biomarker

References

A Comparative Analysis of N-methylpyridinium and 2-Furoylglycine as Biomarkers for Coffee Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nutritional and clinical research, the accurate assessment of dietary intake is paramount. Self-reported consumption is often fraught with inaccuracies, necessitating the use of objective biomarkers. For coffee, a globally consumed beverage with significant physiological effects, two promising biomarkers have emerged: N-methylpyridinium (NMP) and 2-Furoylglycine (2-FG). This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to aid researchers in selecting the most appropriate biomarker for their study designs.

At a Glance: N-methylpyridinium vs. This compound

FeatureN-methylpyridinium (NMP)This compound (2-FG)
Origin A degradation product of trigonelline (B31793) formed during the roasting of coffee beans.[1]A metabolite of furan (B31954) derivatives, which are also formed during the coffee roasting process.[2][3][4]
Specificity Highly specific to roasted coffee. Not found in unroasted coffee or common coffee substitutes.[1]Specific to coffee intake; not detected after consumption of coffee substitutes like tea or chicory coffee.
Detection Window Can be detected in urine for up to 72 hours after coffee consumption, making it suitable for assessing recent intake (within 3 days).Has a shorter detection window, with urinary excretion peaking approximately 2 hours after consumption and returning to baseline levels within 24 hours. This makes it an excellent biomarker for acute coffee intake.
Primary Matrix Urine, Plasma, SalivaUrine
Analytical Method Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Quantitative Performance A study using ROC curve analysis demonstrated an area under the curve (AUC) of 0.89 for urine samples in distinguishing coffee drinkers from non-drinkers, indicating good diagnostic ability.While specific ROC data is less commonly reported, studies emphasize its high specificity due to its absence in non-coffee drinkers and a clear dose-response relationship.

Metabolic Pathways and Experimental Workflow

To visualize the origins and detection of these biomarkers, the following diagrams illustrate their respective metabolic pathways and a general experimental workflow for their analysis.

cluster_0 N-methylpyridinium Formation Trigonelline Trigonelline (in green coffee beans) Roasting Coffee Roasting (Heat) Trigonelline->Roasting degradation NMP N-methylpyridinium Roasting->NMP

Formation of N-methylpyridinium during coffee roasting.

cluster_1 This compound Metabolism Furan Furan Derivatives (from roasted coffee) Metabolism Human Metabolism Furan->Metabolism ingestion FG This compound Metabolism->FG

Metabolic conversion of furan derivatives to this compound.

cluster_2 Experimental Workflow cluster_3 Analytical Platforms Sample Urine Sample Collection Preparation Sample Preparation Sample->Preparation Analysis Analytical Measurement Preparation->Analysis Data Data Analysis Analysis->Data HILIC HILIC-MS/MS (for NMP) Analysis->HILIC NMR ¹H-NMR (for 2-FG) Analysis->NMR Result Biomarker Quantification Data->Result

A generalized experimental workflow for biomarker analysis.

Experimental Protocols

Below are detailed methodologies for the analysis of N-methylpyridinium and this compound in urine samples, based on established protocols in the scientific literature.

N-methylpyridinium (NMP) Analysis via HILIC-MS/MS

This protocol is adapted from studies validating NMP as a coffee intake biomarker.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 13,000 rpm for 20 minutes to pellet any particulate matter.

  • Prepare a stock solution of N-methylpyridinium standard in a suitable solvent (e.g., methanol/water).

  • Prepare a working internal standard solution (e.g., a stable isotope-labeled NMP).

  • In a clean microcentrifuge tube, combine a specific volume of the urine supernatant (e.g., 50 µL) with the internal standard solution.

  • Vortex the mixture thoroughly.

  • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724), vortex, and centrifuge to pellet proteins.

  • Transfer the supernatant to a new tube for analysis.

2. HILIC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a HILIC column.

  • Mobile Phase A: A buffered aqueous solution (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid).

  • Mobile Phase B: An organic solvent (e.g., acetonitrile with 0.2% formic acid).

  • Gradient: A gradient elution is typically used, starting with a high percentage of the organic mobile phase and gradually increasing the aqueous mobile phase to elute the polar NMP.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for both NMP and the internal standard are monitored.

3. Data Analysis:

  • Quantify NMP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the NMP standard.

This compound (2-FG) Analysis via ¹H-NMR Spectroscopy

This protocol is based on metabolomic studies of urine for biomarker discovery.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples to remove any sediment.

  • To a specific volume of urine supernatant (e.g., 630 µL), add a buffered solution containing a known concentration of an internal standard (e.g., 70 µL of 1.5 M potassium phosphate (B84403) buffer in D₂O, pH 7.4, containing a known amount of trimethylsilylpropionate (TSP)). The D₂O provides a lock signal for the NMR spectrometer.

  • Vortex the mixture and transfer it to an NMR tube.

2. ¹H-NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Pulse Sequence: A one-dimensional ¹H-NMR spectrum is acquired using a pulse sequence with water suppression, such as a 1D NOESY (Nuclear Overhauser Effect Spectroscopy) or presaturation sequence.

  • Acquisition Parameters: Key parameters include the number of scans, spectral width, acquisition time, and relaxation delay, which are optimized to ensure good signal-to-noise and accurate quantification.

3. Data Analysis:

  • The acquired spectra are processed, which includes Fourier transformation, phase correction, and baseline correction.

  • The 2-FG signal is identified based on its characteristic chemical shifts in the ¹H-NMR spectrum.

  • Quantification is performed by integrating the area of a specific, well-resolved 2-FG peak and normalizing it to the integral of the internal standard (TSP).

Conclusion

Both N-methylpyridinium and this compound are robust and specific biomarkers for coffee consumption. The choice between them should be guided by the specific objectives of the research:

  • N-methylpyridinium is the biomarker of choice for assessing recent coffee consumption over a period of up to three days. Its longer detection window makes it ideal for compliance monitoring in intervention studies or for classifying subjects as coffee drinkers or non-drinkers in epidemiological studies.

  • This compound is better suited for studies focused on the acute effects of coffee intake . Its rapid excretion profile provides a clear indication of coffee consumption within the last 24 hours, making it valuable for pharmacokinetic studies or for assessing the immediate physiological responses to coffee.

By understanding the distinct characteristics and analytical methodologies of these biomarkers, researchers can enhance the accuracy and reliability of their findings in the study of coffee and its impact on human health.

References

Safety Operating Guide

Proper Disposal of 2-Furoylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Furoylglycine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

This compound is classified as a chemical that can cause skin, eye, and respiratory irritation. It is also a combustible solid. Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound for disposal.

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS Hazard CodesPrecautionary StatementsRequired PPE
Skin Irritant (Category 2)H315P264, P280, P302+P352Chemical-resistant gloves, Lab coat
Eye Irritant (Category 2)H319P280, P305+P351+P338Safety goggles or face shield
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335P261, P271, P304+P340Respiratory protection (if dust is generated)
Combustible Solid-Keep away from heat and open flames-

Waste Segregation and Container Management

Proper segregation and containment of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top lid is recommended for solid waste.

  • Labeling: Immediately label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 5657-19-2

    • The date the waste was first added.

    • Appropriate hazard pictograms (e.g., irritant).

  • Segregation:

    • Solid Waste: Collect solid this compound, contaminated weighing boats, and disposable lab supplies (e.g., gloves, wipes) in the designated solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Incompatible Wastes: Avoid mixing this compound waste with strong oxidizing agents.

Disposal Procedures

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Experimental Protocol for Final Disposal:

  • Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory. This area should be away from general lab traffic and sources of ignition.

  • Arrange for Pickup: Once the waste container is full or the project is complete, contact your institution's EHS department to schedule a chemical waste pickup.

  • Documentation: Complete any required waste disposal forms provided by your EHS department, ensuring all information about the waste is accurate and complete.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Collect the contaminated absorbent into a sealed container and label it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT dispose of this compound down the sink or into any sanitary sewer system.

  • DO NOT attempt to evaporate this compound in a fume hood as a method of disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of This compound Waste Assess_Hazards Assess Hazards (Irritant, Combustible Solid) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Segregate_Waste Segregate Waste (Solid vs. Liquid) Wear_PPE->Segregate_Waste Solid_Waste Collect in Labeled Solid Waste Container Segregate_Waste->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Segregate_Waste->Liquid_Waste Liquid Store_Waste Store in Designated Secure Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Contact_EHS Contact EHS for Waste Pickup Store_Waste->Contact_EHS Documentation Complete Waste Disposal Forms Contact_EHS->Documentation End End: Compliant Disposal Documentation->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Personal protective equipment for handling 2-Furoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Furoylglycine. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The signal word for this chemical is "Warning".[1]

Table 1: Hazard Classifications and Required PPE

Hazard ClassificationGHS CodeRequired Personal Protective Equipment
Skin IrritationH315Chemical-resistant gloves (e.g., Nitrile rubber), Lab coat
Serious Eye IrritationH319Safety glasses with side shields or goggles
Respiratory IrritationH335Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[2]

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial to prevent exposure. The following workflow outlines the necessary steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary PPE prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh this compound in fume hood handle1->handle2 handle3 Handle as a powder, avoid creating dust handle2->handle3 handle4 Transfer to a labeled, sealed container handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Segregate and dispose of waste clean1->clean2 clean3 Remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.[3]

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and chemical-resistant containerCollect excess solid this compound and any contaminated disposable items (e.g., weigh boats, pipette tips).[3]
Liquid Waste Labeled, sealed, and chemical-resistant containerCollect any solutions containing this compound. Do not mix with other waste streams unless compatibility is known.
Contaminated PPE Designated hazardous waste containerDispose of used gloves and other contaminated disposable PPE.

Prohibited Disposal Methods:

  • Do not dispose of in regular trash.

  • Do not pour down the sink or into any sewer system.

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal.

The following flowchart illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No is_ppe Is it contaminated PPE? solid_waste->is_ppe liquid_waste->is_ppe ppe_waste Dispose of in Designated PPE Waste Container is_ppe->ppe_waste Yes end Follow Institutional Waste Pickup Procedures is_ppe->end No ppe_waste->end

Figure 2. Decision tree for the disposal of this compound waste.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation If inhaled, move person into fresh air. If not breathing, give artificial respiration.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist. Always have a copy of the Safety Data Sheet (SDS) available for emergency responders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furoylglycine
Reactant of Route 2
Reactant of Route 2
2-Furoylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.